Product packaging for Gamcemetinib(Cat. No.:CAS No. 1887069-10-4)

Gamcemetinib

Cat. No.: B10829629
CAS No.: 1887069-10-4
M. Wt: 469.9 g/mol
InChI Key: PYOQIOLRFIRRSO-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

GAMCEMETINIB is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 4 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20ClN5O3S B10829629 Gamcemetinib CAS No. 1887069-10-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1887069-10-4

Molecular Formula

C22H20ClN5O3S

Molecular Weight

469.9 g/mol

IUPAC Name

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

InChI

InChI=1S/C22H20ClN5O3S/c1-3-30-10-12-9-25-22(23)28-21(12)31-16-7-4-13-14(27-16)5-6-15-17(13)18-19(32-15)20(29)26-11(2)8-24-18/h4-7,9,11,24H,3,8,10H2,1-2H3,(H,26,29)/t11-/m1/s1

InChI Key

PYOQIOLRFIRRSO-LLVKDONJSA-N

Isomeric SMILES

CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NC[C@H](NC5=O)C)Cl

Canonical SMILES

CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NCC(NC5=O)C)Cl

Origin of Product

United States

Foundational & Exploratory

The Identification of Gamcemetinib's Target Protein: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (formerly known as CC-99677 or BMS-986371) is a potent, orally bioavailable, and selective covalent inhibitor. Extensive preclinical and early clinical studies have been conducted to elucidate its mechanism of action and identify its primary molecular target. This technical guide provides an in-depth overview of the experimental methodologies and key data that led to the identification and characterization of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2, or MK2) as the primary target of this compound. This document details the biochemical and cellular assays, target engagement strategies, and the signaling pathway context crucial for understanding its therapeutic potential.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, primarily through the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17).[1][2] While direct inhibition of p38 MAPK has been a therapeutic strategy, it has been associated with limitations, including tachyphylaxis.[2][3] This has led to the exploration of downstream targets within the pathway, such as MK2, as a potentially more refined therapeutic intervention. This compound emerged from these efforts as a selective inhibitor with a distinct mechanism of action.

Target Identification and Validation

The identification of MK2 as the primary target of this compound was the result of a multi-faceted approach involving biochemical screening, cellular assays, and target engagement studies.

Biochemical Assays: Kinome Profiling

Initial characterization of this compound's target involved screening against a broad panel of kinases to assess its selectivity. While specific kinome scan data for this compound is not publicly detailed, the general methodology for profiling covalent inhibitors provides a framework for how its selectivity was likely determined.

Experimental Protocol: Kinome Profiling (General Methodology)

A common approach for assessing the selectivity of covalent inhibitors is through competition binding assays against a comprehensive panel of kinases.

  • Inhibitor Library and Kinase Panel: this compound would be screened against a large panel of recombinant human kinases (e.g., the KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM).[4][5]

  • Binding Assay: The assay typically measures the amount of kinase that is captured by an immobilized, broad-spectrum kinase inhibitor after incubation with the test compound. The ability of the test compound to prevent the kinase from binding to the immobilized ligand is quantified.

  • Quantification: The results are often expressed as a percentage of the control, with lower percentages indicating stronger binding of the test compound to the kinase.

  • Data Analysis: The data is analyzed to generate a selectivity profile, highlighting the primary target(s) and any potential off-targets. For covalent inhibitors, this profiling is crucial to understand their reactivity profile across the kinome.

Cellular Assays: Target-Related Functional Endpoints

Cellular assays were instrumental in confirming the functional consequences of this compound's interaction with its target. A key downstream substrate of MK2 is Heat Shock Protein 27 (HSP27).[6][7] Inhibition of MK2 by this compound was shown to potently inhibit the phosphorylation of HSP27 in cellular models.[6][7]

Experimental Protocol: Inhibition of HSP27 Phosphorylation in THP-1 Cells

  • Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.

  • Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to activate the p38/MK2 pathway, leading to the phosphorylation of HSP27.

  • This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before LPS stimulation.

  • Lysis and Protein Quantification: After stimulation, cells are lysed, and total protein concentration is determined.

  • Western Blot Analysis: Equal amounts of protein from each treatment group are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated HSP27 and total HSP27.

  • Data Analysis: The band intensities are quantified, and the ratio of phosphorylated HSP27 to total HSP27 is calculated to determine the dose-dependent inhibitory effect of this compound.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm direct binding of this compound to MK2 in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) (General Methodology)

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control for a specified period.

  • Thermal Challenge: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: The amount of soluble MK2 remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble MK2 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[8][9]

Mechanism of Action

This compound is a covalent, irreversible inhibitor of MK2.[10][11] It forms a covalent bond with a specific cysteine residue (Cys140) located in the ATP-binding pocket of MK2.[6][7] This irreversible binding permanently inactivates the kinase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

Assay TypeMetricValueReference(s)
Biochemical AssayIC50156.3 nM[10][11][12]
Cell-Based AssayEC5089 nM[10][11][12]

Table 2: Pharmacodynamic Effects of this compound (from Phase I Clinical Trial)

BiomarkerEffectDose RangeReference(s)
MK2 Target OccupancyCumulative increase with daily dosing10 mg to 150 mg[2][13]
ex vivo TNF-α productionSustained reduction10 mg to 150 mg[2][13]
ex vivo IL-6 productionSustained reduction10 mg to 150 mg[2][13]
ex vivo chemokine synthesisSustained reduction10 mg to 150 mg[2][13]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows used for its target identification.

p38_MK2_Signaling_Pathway Stress_Cytokines Stress / Cytokines Receptor Receptor MAP3K MAP3K (e.g., TAK1, ASK1) Receptor->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 HSP27 HSP27 MK2->HSP27 phosphorylates mRNA_Stability mRNA Stability (e.g., TNF-α, IL-6) MK2->mRNA_Stability This compound This compound This compound->MK2 Inhibits Inflammation Inflammation mRNA_Stability->Inflammation

Caption: The p38 MAPK/MK2 signaling pathway and the point of intervention by this compound.

Kinome_Profiling_Workflow Start Start Kinase_Panel Panel of Recombinant Kinases Gamcemetinib_Incubation Incubate with this compound Kinase_Panel->Gamcemetinib_Incubation Competition_Assay Competition Binding Assay Gamcemetinib_Incubation->Competition_Assay Quantification Quantify Kinase Binding Competition_Assay->Quantification Data_Analysis Data Analysis Quantification->Data_Analysis Selectivity_Profile Generate Selectivity Profile Data_Analysis->Selectivity_Profile End End Selectivity_Profile->End CETSA_Workflow Start Start Cell_Treatment Treat Cells with this compound or Vehicle Thermal_Challenge Apply Temperature Gradient Cell_Treatment->Thermal_Challenge Lysis_Fractionation Cell Lysis and Separation of Soluble/Insoluble Fractions Thermal_Challenge->Lysis_Fractionation Protein_Quantification Quantify Soluble MK2 Lysis_Fractionation->Protein_Quantification Data_Analysis Generate Melting Curves Protein_Quantification->Data_Analysis Target_Engagement Determine Target Engagement Data_Analysis->Target_Engagement End End Target_Engagement->End

References

In-Depth Technical Guide to Gamcemetinib: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (formerly known as CC-99677 or BMS-986371) is a potent, selective, and irreversible covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2). By targeting a key downstream effector in the p38 MAPK signaling pathway, this compound was developed as a potential therapeutic agent for inflammatory diseases, aiming to offer a more targeted approach with an improved safety profile compared to direct p38 MAPK inhibitors. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of its preclinical and clinical findings, including available safety and pharmacokinetic data. Detailed experimental methodologies and signaling pathway diagrams are also presented to support further research and development efforts in this area.

Chemical Structure and Properties

This compound is a complex heterocyclic small molecule. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers
IdentifierValue
IUPAC Name (15R)-5-[[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy]-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.0²,⁷.0¹²,¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one[1]
SMILES CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NC--INVALID-LINK--C)Cl[1]
CAS Number 1887069-10-4[1]
Synonyms CC-99677, BMS-986371[1]
Physicochemical Properties
PropertyValueSource
Molecular Formula C₂₂H₂₀ClN₅O₃S[1]
Molecular Weight 469.9 g/mol [1]
Appearance Light yellow to yellow solid[2]
Solubility Soluble in DMSO[3]

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor of MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase that is a key downstream substrate of p38 MAPK.[2] The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, being activated by cellular stress and pro-inflammatory cytokines.[4][5]

Upon activation by p38 MAPK, MK2 phosphorylates and regulates the stability and translation of messenger RNAs (mRNAs) encoding for various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17).[4] By irreversibly binding to a cysteine residue in the ATP-binding site of MK2, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream targets and leading to a reduction in the production of these inflammatory mediators.[6] This targeted inhibition of a downstream kinase was explored as a strategy to mitigate the potential toxicities associated with broader p38 MAPK inhibition.

Gamcemetinib_Signaling_Pathway cluster_upstream Upstream Activation cluster_downstream Downstream Effects Stress_Stimuli Stress Stimuli (e.g., LPS, UV) MKKs MAPKKs (MKK3/6) Stress_Stimuli->MKKs Proinflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) Proinflammatory_Cytokines->MKKs p38_MAPK p38 MAPK MKKs->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates & activates mRNA_Stabilization mRNA Stabilization & Translation MK2->mRNA_Stabilization Proinflammatory_Cytokine_Production Production of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-17) mRNA_Stabilization->Proinflammatory_Cytokine_Production This compound This compound This compound->MK2 irreversibly inhibits

Caption: p38/MK2 Signaling Pathway and the Point of Inhibition by this compound.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of the MK2 pathway in both biochemical and cellular assays.

Assay TypeParameterValue
Biochemical Assay IC₅₀ vs. MK2156.3 nM[2]
Cell-Based Assay EC₅₀ (HSP27 Phosphorylation)89 nM[2]
Cytokine Inhibition (LPS-stimulated PBMCs) IC₅₀ vs. TNF-α67 nM
IC₅₀ vs. GM-CSF258 nM
IC₅₀ vs. IL-6865 nM
Preclinical Animal Models

In a rat model of ankylosing spondylitis, orally administered this compound was shown to be efficacious in reducing paw swelling, demonstrating its anti-inflammatory activity in vivo.[6]

Clinical Studies and Pharmacokinetics

This compound has been evaluated in Phase I and Phase II clinical trials. In a study involving healthy human volunteers, single oral doses ranging from 3 to 400 mg demonstrated linear pharmacokinetics.[6] The drug was generally well-tolerated in this study, with a favorable safety profile and sustained inhibition of TNF-α.[6]

A Phase II study in patients with active ankylosing spondylitis was prematurely terminated due to futility, as no significant differences were observed between the this compound and placebo groups for the primary and key secondary endpoints at week 12. Importantly, this termination was not related to any safety concerns or observed adverse events.[7]

Safety and Tolerability

In a Phase I multiple ascending dose study in healthy volunteers, this compound was administered daily for 14 days at doses ranging from 10 to 150 mg. No serious treatment-emergent adverse events were reported, and all adverse events were considered mild.[8] The incidence of adverse events was lower in the this compound group compared to the placebo group.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While specific, step-by-step laboratory procedures for this compound are not publicly available in full detail, the following outlines the general methodologies that would be employed based on the available literature.

MK2 Biochemical Inhibition Assay

A typical protocol to determine the IC₅₀ of this compound against MK2 would involve a kinase activity assay.

Biochemical_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Recombinant MK2 enzyme - Kinase buffer - ATP - Substrate (e.g., HSP27 peptide) - this compound serial dilutions Start->Prepare_Reagents Incubate Incubate enzyme, substrate, and this compound Prepare_Reagents->Incubate Initiate_Reaction Initiate reaction by adding ATP Incubate->Initiate_Reaction Stop_Reaction Stop reaction Initiate_Reaction->Stop_Reaction Detect_Signal Detect phosphorylated substrate (e.g., using a phosphospecific antibody or radiometric method) Stop_Reaction->Detect_Signal Analyze_Data Analyze data to determine IC50 Detect_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Assay for MK2 Inhibition (HSP27 Phosphorylation)

To determine the EC₅₀ in a cellular context, a common method is to measure the phosphorylation of a downstream target of MK2, such as Heat Shock Protein 27 (HSP27).

  • Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes) under standard conditions.

  • Compound Treatment: Treat the cells with serially diluted concentrations of this compound for a predetermined time.

  • Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the p38/MK2 pathway.

  • Cell Lysis: Lyse the cells to extract proteins.

  • Detection of Phospho-HSP27: Quantify the levels of phosphorylated HSP27 using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

  • Data Analysis: Normalize the phosphorylated HSP27 signal to total HSP27 or a housekeeping protein and plot the dose-response curve to calculate the EC₅₀.

Cytokine Inhibition Assay in PBMCs

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines.

  • Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

  • Compound Treatment: Pre-incubate the PBMCs with various concentrations of this compound.

  • Stimulation: Stimulate the cells with LPS to induce cytokine production.

  • Collect Supernatant: After an appropriate incubation period, collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead-based immunoassay.

  • Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A publication by researchers at Bristol Myers Squibb outlines the evolution of the synthetic route, designed to be scalable for clinical production. The key steps generally involve the synthesis of advanced intermediates followed by their coupling to assemble the final complex structure. For detailed, step-by-step synthetic procedures, including reaction conditions and purification methods, readers are referred to the primary literature on the process development of CC-99677.

Analytical Methods for Quantification

Validated analytical methods are essential for pharmacokinetic and pharmacodynamic studies. For a molecule like this compound, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would typically be developed for its quantification in biological matrices such as plasma. This would involve:

  • Sample Preparation: Extraction of this compound from the biological matrix, for example, through protein precipitation or liquid-liquid extraction.

  • Chromatographic Separation: Separation of this compound from endogenous matrix components on a suitable HPLC column with an appropriate mobile phase.

  • Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an internal standard.

  • Method Validation: The method would be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion

This compound is a well-characterized covalent inhibitor of MK2 with potent anti-inflammatory properties demonstrated in vitro and in preclinical models. While it showed a favorable safety profile and linear pharmacokinetics in early clinical trials, it did not demonstrate sufficient efficacy in a Phase II study for ankylosing spondylitis. Despite its discontinuation for this indication, the technical data and methodologies associated with this compound remain valuable for the scientific community, particularly for researchers focused on the development of targeted therapies for inflammatory and autoimmune diseases. The information presented in this guide provides a solid foundation for understanding the chemical, biological, and pharmacological properties of this compound and can serve as a useful resource for future drug discovery efforts targeting the p38/MK2 signaling pathway.

References

Gamcemetinib (CC-99677): A Technical Guide to its Covalent Inhibition of MK2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (CC-99677), also known as BMS-986371, is a potent and selective covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2][3][4][5][6] As an irreversible inhibitor, this compound has been investigated for its therapeutic potential in autoimmune diseases, such as ankylosing spondylitis, due to its ability to modulate inflammatory responses.[3][6][7] This guide provides an in-depth analysis of this compound's covalent inhibitor characteristics, mechanism of action, and its effects on downstream signaling pathways, supported by quantitative data and experimental methodologies.

Mechanism of Covalent Inhibition

This compound functions as a highly specific, irreversible inhibitor of MK2.[1][2][8][9] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP binding pocket of the MK2 enzyme.[3][8]

Key aspects of its covalent inhibition include:

  • Target Residue: this compound selectively targets Cysteine 140 (Cys140) in the ATP binding site of MK2.[3][8]

  • Chemical Reaction: The covalent bond is formed through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] The sulfur atom of the Cys140 residue acts as the nucleophile, attacking a chloropyrimidine moiety on this compound.[3]

  • Irreversibility: This covalent modification results in the irreversible inactivation of the MK2 enzyme.[1][2][8]

This targeted covalent mechanism provides high potency and prolonged pharmacodynamic effects, as the kinase activity is inhibited until the cell synthesizes new MK2 protein.

Quantitative Potency and Selectivity

This compound has demonstrated potent inhibition of MK2 in both biochemical and cellular assays.[1][2][4][5][6][9] Its inhibitory activity has been quantified across various experimental setups, as summarized in the tables below.

Table 1: In Vitro Potency of this compound
Assay TypeParameterValue (nM)Reference(s)
Biochemical AssayIC50156.3[1][2][4][5][6][9]
Cell-Based AssayEC5089[1][2][4][5][6][9]
Covalent BindingKi171.7[6]
Table 2: Inhibition of Cytokine Production in LPS-Stimulated PBMCs
CytokineIC50 (nM)Reference(s)
TNFα67[6]
GM-CSF258[6]
IL-6865[6]

Impact on Signaling Pathways

MK2 is a key downstream effector of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory stimuli. By inhibiting MK2, this compound effectively blocks the phosphorylation of downstream substrates, thereby modulating the inflammatory response.

One of the primary substrates of MK2 is the heat shock protein 27 (HSP27).[3][4][6] Phosphorylation of HSP27 is a critical step in the regulation of actin dynamics and mRNA stabilization of pro-inflammatory cytokines. This compound's potent inhibition of HSP27 phosphorylation is a key indicator of its cellular activity.[3][6]

Gamcemetinib_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Activates MK2 MK2 p38 MAPK->MK2 Phosphorylates & Activates HSP27 HSP27 MK2->HSP27 Phosphorylates Cytokine mRNA Cytokine mRNA MK2->Cytokine mRNA Stabilizes Phosphorylated HSP27 Phosphorylated HSP27 HSP27->Phosphorylated HSP27 Inflammatory Cytokines Inflammatory Cytokines Cytokine mRNA->Inflammatory Cytokines Translation This compound This compound This compound->MK2 Covalently Inhibits

Caption: this compound's mechanism of action within the p38/MK2 signaling pathway.

Experimental Methodologies

The characterization of this compound's covalent inhibitory properties involves several key experimental protocols.

Biochemical Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified MK2.

  • General Protocol:

    • Recombinant human MK2 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

    • This compound, at varying concentrations, is added to the reaction mixture.

    • The kinase reaction is allowed to proceed for a defined period.

    • The amount of phosphorylated substrate is quantified, typically using methods such as radiometric assays (32P-ATP) or fluorescence-based detection.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell-Based Phosphorylation Assay
  • Objective: To measure the potency of this compound in a cellular context by assessing the phosphorylation of a downstream MK2 substrate.

  • General Protocol:

    • A relevant cell line, such as the human monocytic cell line THP-1, is cultured.[3]

    • Cells are pre-incubated with various concentrations of this compound.

    • The p38/MK2 pathway is activated using a stimulant, commonly lipopolysaccharide (LPS).[3]

    • After stimulation, cells are lysed, and the levels of phosphorylated HSP27 (p-HSP27) are measured using techniques like Western blotting or ELISA.

    • The EC50 value is determined by analyzing the dose-dependent decrease in p-HSP27 levels.

Experimental_Workflow_Cell_Assay Cell Culture (e.g., THP-1) Cell Culture (e.g., THP-1) Pre-incubation with this compound Pre-incubation with this compound Cell Culture (e.g., THP-1)->Pre-incubation with this compound Stimulation with LPS Stimulation with LPS Pre-incubation with this compound->Stimulation with LPS Cell Lysis Cell Lysis Stimulation with LPS->Cell Lysis Quantification of p-HSP27 Quantification of p-HSP27 Cell Lysis->Quantification of p-HSP27 Data Analysis (EC50) Data Analysis (EC50) Quantification of p-HSP27->Data Analysis (EC50)

Caption: Workflow for the cell-based phosphorylation assay.

Cytokine Inhibition Assay
  • Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines.

  • General Protocol:

    • Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.[6]

    • PBMCs are treated with a range of this compound concentrations.

    • Cytokine production is induced by stimulating the cells with LPS.[6]

    • After an incubation period, the supernatant is collected.

    • The concentrations of cytokines such as TNFα, GM-CSF, and IL-6 are measured using multiplex immunoassays (e.g., Luminex) or ELISA.

    • IC50 values are calculated based on the dose-response curves for each cytokine.

Clinical and Preclinical Development

This compound has been evaluated in preclinical models and human clinical trials for its potential as a therapeutic agent for autoimmune and inflammatory diseases.

  • Preclinical Efficacy: The compound has shown efficacy in a rat model of ankylosing spondylitis, where it was observed to inhibit paw swelling.[3][6]

  • Human Pharmacokinetics: Phase I clinical trials in healthy volunteers demonstrated that single oral doses of this compound resulted in linear pharmacokinetics and sustained inhibition of tumor necrosis factor-α.[3] The safety profile was reported to be favorable.[3][6]

  • Clinical Trials: Efficacy and adverse event data from a Phase II trial in ankylosing spondylitis have been presented.[10]

Conclusion

This compound (CC-99677) is a well-characterized covalent inhibitor of MK2. Its irreversible binding to Cysteine 140 in the ATP-binding site leads to potent and sustained inhibition of the p38/MK2 signaling pathway. This mechanism effectively reduces the production of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for a range of autoimmune and inflammatory conditions. The data presented in this guide underscore the specific and potent nature of this compound as a covalent inhibitor, providing a valuable resource for researchers in the field of kinase inhibitor development.

References

Gamcemetinib's Role in Inflammatory Response Suppression: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (formerly CC-99677) is a potent, orally bioavailable, and irreversible covalent inhibitor of MAP kinase-activated protein kinase 2 (MK2). By targeting MK2, a key downstream effector in the p38 MAPK signaling pathway, this compound effectively suppresses the production of multiple pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols for studying this compound's role in the suppression of inflammatory responses. While showing promise in early clinical development, the progression of this compound for certain inflammatory indications has been discontinued for reasons that have not been publicly disclosed.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis and ankylosing spondylitis. The p38 MAPK signaling pathway plays a pivotal role in orchestrating the inflammatory cascade, primarily through the post-transcriptional regulation of pro-inflammatory cytokine expression. MK2, a direct substrate of p38 MAPK, is a critical kinase in this pathway. Upon activation, MK2 phosphorylates and inactivates RNA-binding proteins such as tristetraprolin (TTP), leading to the stabilization of AU-rich element (ARE)-containing mRNAs of key inflammatory cytokines.

This compound emerges as a highly selective and potent inhibitor of MK2. Its irreversible covalent binding mechanism offers the potential for sustained target engagement and durable suppression of the inflammatory response. This guide will delve into the core scientific data and methodologies relevant to the investigation of this compound's anti-inflammatory properties.

Mechanism of Action

This compound exerts its anti-inflammatory effects by irreversibly binding to and inhibiting the catalytic activity of MK2. It forms a covalent bond with the sulfur atom of cysteine 140 within the ATP-binding site of MK2[1]. This covalent modification permanently inactivates the enzyme.

The inhibition of MK2 by this compound has a significant downstream consequence on the stability of pro-inflammatory cytokine messenger RNA (mRNA). A key substrate of MK2 is the zinc-finger protein Tristetraprolin (TTP). In its unphosphorylated state, TTP binds to AREs in the 3'-untranslated region (3'-UTR) of cytokine mRNAs, such as TNF-α, IL-6, and IL-1β, targeting them for rapid degradation.[2] Upon inflammatory stimuli, the p38 MAPK/MK2 pathway is activated, leading to the phosphorylation of TTP by MK2. Phosphorylated TTP is unable to bind to AREs, resulting in the stabilization and increased translation of these pro-inflammatory cytokine mRNAs.

By inhibiting MK2, this compound prevents the phosphorylation of TTP.[3] This allows TTP to remain in its active, unphosphorylated state, promoting the degradation of pro-inflammatory cytokine mRNAs and thereby reducing their protein expression.[3][4]

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

Assay TypeParameterValueCell/SystemReference
Biochemical AssayIC50156.3 nMMK2 enzyme activity
Cell-Based AssayEC5089 nMCellular MK2 inhibition
Cytokine InhibitionIC50 (TNF-α)Not specifiedLPS-stimulated monocytes[4]
Cytokine InhibitionIC50 (IL-6)Not specifiedLPS-stimulated monocytes[4]
Cytokine InhibitionIC50 (IL-1β)Not specifiedLPS-stimulated macrophages[4]

Table 2: Phase 1 Clinical Trial (NCT03554993) Pharmacodynamic Effects in Healthy Volunteers [5][6][7]

Dose Range (daily for 14 days)Key Findings
10 mg to 150 mg- Safe and well-tolerated. - Linear, dose-proportional pharmacokinetics. - Sustained reduction in ex vivo stimulated whole blood levels of TNF-α, IL-6, and other chemokines. - Dose-dependent increases in MK2 target engagement, reaching a plateau at 120-150 mg.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Gamcemetinib_Mechanism_of_Action cluster_upstream Upstream Signaling cluster_mk2 MK2 Pathway cluster_downstream Downstream Effects Inflammatory Stimuli Inflammatory Stimuli p38 MAPK p38 MAPK Inflammatory Stimuli->p38 MAPK Activates MK2 MK2 p38 MAPK->MK2 Phosphorylates p-MK2 p-MK2 MK2->p-MK2 TTP TTP p-MK2->TTP Phosphorylates This compound This compound This compound->MK2 Irreversibly Inhibits p-TTP p-TTP TTP->p-TTP Cytokine mRNA (ARE) Cytokine mRNA (ARE) TTP->Cytokine mRNA (ARE) Binds & Promotes Degradation p-TTP->Cytokine mRNA (ARE) Release from mRNA Degradation mRNA Degradation Cytokine mRNA (ARE)->mRNA Degradation Cytokine Production Cytokine Production Cytokine mRNA (ARE)->Cytokine Production Translation Inflammatory Response Inflammatory Response Cytokine Production->Inflammatory Response Experimental_Workflow_Cytokine_Inhibition cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis Isolate Monocytes/Macrophages Isolate Monocytes/Macrophages Culture Cells Culture Cells Isolate Monocytes/Macrophages->Culture Cells Pre-treat with this compound Pre-treat with this compound Culture Cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Lyse Cells Lyse Cells Stimulate with LPS->Lyse Cells ELISA for Cytokines ELISA for Cytokines Collect Supernatant->ELISA for Cytokines Western Blot for p-TTP Western Blot for p-TTP Lyse Cells->Western Blot for p-TTP

References

Gamcemetinib: A Technical Overview of Biochemical and Cellular Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamcemetinib (also known as CC-99677 and BMS-986371) is a potent, orally bioavailable, covalent, and irreversible inhibitor of the Mitogen-Activated Protein (MAP) Kinase-Activated Protein Kinase-2 (MK2). As a downstream substrate of p38 MAPK, MK2 plays a crucial role in regulating the stability of mRNAs that encode pro-inflammatory cytokines.[1] By targeting MK2, this compound represents a promising therapeutic strategy for autoimmune and inflammatory diseases, potentially circumventing the toxicities associated with direct p38 MAPK inhibition.[1][2] This document provides a comprehensive summary of the publicly available biochemical and cell-based assay data for this compound, along with detailed experimental protocols and pathway diagrams to support further research and development efforts.

Biochemical and Cell-Based Assay Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The key quantitative data is summarized in the tables below.

Table 1: Biochemical Assay Results for this compound
TargetAssay TypeIC50 (nM)
MAPKAPK2 (MK2)Kinase Activity Assay156.3[2][3]

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time.

Table 2: Cell-Based Assay Results for this compound
Cell Line/SystemAssay TypeEndpointEC50 (nM)
LPS-activated THP-1 cellsPhosphorylation AssayHSP27 Phosphorylation89[2][3]
LPS-stimulated PBMCsCytokine InhibitionTNFα Production67
LPS-stimulated PBMCsCytokine InhibitionGM-CSF Production258
LPS-stimulated PBMCsCytokine InhibitionIL-6 Production865

Note: Extensive screening data of this compound against a broad panel of cancer cell lines (e.g., NCI-60) is not publicly available at this time. The available data primarily focuses on its anti-inflammatory effects.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the p38/MK2 signaling pathway, which is a key regulator of inflammatory responses. The diagram below illustrates the mechanism of action.

Gamcemetinib_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38 MAPK TLR4->p38_MAPK Activates MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 Phosphorylates & Activates HSP27 HSP27 MK2->HSP27 Phosphorylates Cytokine_mRNA Pro-inflammatory Cytokine mRNA (e.g., TNFα, IL-6) MK2->Cytokine_mRNA Stabilizes p_HSP27 Phospho-HSP27 Cytokine_Protein Cytokine Protein Release Cytokine_mRNA->Cytokine_Protein Translation This compound This compound This compound->MK2 Covalent Inhibition

This compound inhibits MK2, preventing downstream signaling.

Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize this compound.

Biochemical Kinase Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against MAPKAPK2 (MK2).

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Assay Execution cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Recombinant MK2 Enzyme - Kinase Buffer - Peptide Substrate (e.g., HSP27tide) - ATP Solution add_components To microplate wells, add: 1. MK2 Enzyme 2. This compound dilution 3. Substrate/ATP mix prep_reagents->add_components prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->add_components incubate Incubate at Room Temperature (e.g., 60 minutes) add_components->incubate add_detection Add Detection Reagent (e.g., ADP-Glo™) incubate->add_detection incubate_detect Incubate at Room Temperature (e.g., 30-40 minutes) add_detection->incubate_detect read_plate Measure Signal (e.g., Luminescence) incubate_detect->read_plate calc_ic50 Calculate % Inhibition vs. Control and determine IC50 value read_plate->calc_ic50

Workflow for a typical in vitro kinase inhibition assay.

Methodology:

  • Reagent Preparation: All reagents, including recombinant human MK2 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from HSP27), and ATP are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). This compound is serially diluted in DMSO.

  • Reaction Setup: The kinase reaction is initiated by adding the MK2 enzyme, this compound at various concentrations, and the substrate/ATP mixture to the wells of a microplate.

  • Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

  • Detection: A detection reagent, such as ADP-Glo™, is added to the wells. This system quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The plate is incubated further to allow the detection reaction to stabilize.

  • Data Acquisition and Analysis: The signal (e.g., luminescence) is measured using a plate reader. The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Cytokine Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine production in THP-1 monocytic cells.[4][5]

Methodology:

  • Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁶ cells/mL.

  • Compound Treatment: this compound, at various concentrations, is added to the cell cultures. A vehicle control (DMSO) is also included.

  • Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected.

  • Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

  • Data Analysis: The percentage of cytokine inhibition for each this compound concentration is calculated relative to the LPS-stimulated vehicle control. The EC50 value is determined from the resulting dose-response curve.

Western Blot for Phospho-HSP27

This protocol describes the detection of phosphorylated HSP27 (a downstream target of MK2) in cell lysates by Western blot to confirm the cellular activity of this compound.

Methodology:

  • Cell Treatment and Lysis: THP-1 cells are treated with this compound and stimulated with LPS as described in the cytokine inhibition assay. After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is then incubated with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 (Ser82)). A primary antibody for total HSP27 or a loading control (e.g., anti-β-actin) is used on a separate blot or after stripping the first antibody to ensure equal protein loading.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Analysis: The intensity of the phospho-HSP27 band is quantified and normalized to the total HSP27 or loading control band to determine the effect of this compound on HSP27 phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of MK2 with demonstrated activity in both biochemical and cell-based assays. Its mechanism of action, involving the inhibition of pro-inflammatory cytokine production, makes it a compelling candidate for the treatment of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other MK2 inhibitors. Further studies are warranted to establish a comprehensive kinase selectivity profile and to explore its potential in other therapeutic areas, including oncology.

References

Methodological & Application

Application Notes and Protocols: Gamcemetinib Dose-Response Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analysis of gamcemetinib (also known as CC-99677) in cancer cell lines. This compound is a potent, covalent, and irreversible inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document outlines the mechanism of action, provides protocols for dose-response analysis, and details methods for evaluating the downstream effects of this compound treatment.

Mechanism of Action

This compound targets the MK2 protein, a key downstream effector of the p38 MAPK signaling pathway. The p38 MAPK pathway is activated in response to cellular stress, such as inflammation and DNA damage, and its dysregulation has been implicated in cancer progression. This compound irreversibly binds to cysteine 140 in the ATP-binding site of MK2, thereby inhibiting its kinase activity. A primary downstream substrate of MK2 is the Heat Shock Protein 27 (HSP27). Phosphorylation of HSP27 by MK2 plays a crucial role in promoting cell survival and resistance to therapy. By inhibiting MK2, this compound prevents the phosphorylation of HSP27, leading to the destabilization of mRNAs for pro-inflammatory cytokines and potentially inducing apoptosis and inhibiting cell proliferation in cancer cells.

Data Presentation

While this compound has been primarily investigated for inflammatory diseases, its role in cancer is an emerging area of research. Comprehensive dose-response data across a wide panel of cancer cell lines is not yet publicly available. However, the following table summarizes the known potency of this compound from biochemical and cell-based assays.

Assay Type Metric Value
Biochemical AssayIC50156.3 nM
Cell-Based AssayEC5089 nM

Note: The provided protocols can be utilized to generate IC50 and GI50 data for specific cancer cell lines of interest.

Mandatory Visualizations

Gamcemetinib_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cellular Stress (e.g., UV, Cytokines, Chemotherapy) p38 p38 MAPK Stress->p38 Activates MK2 MK2 p38->MK2 Phosphorylates & Activates HSP27 HSP27 (inactive) MK2->HSP27 Phosphorylates pHSP27 p-HSP27 (active) mRNA Pro-inflammatory/ Pro-survival mRNA pHSP27->mRNA Stabilizes CellSurvival Cell Survival & Chemoresistance mRNA->CellSurvival Promotes This compound This compound This compound->MK2 Inhibits

Caption: this compound inhibits the p38/MK2 signaling pathway.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis CellCulture Cancer Cell Line Culture DoseResponse Dose-Response Treatment CellCulture->DoseResponse GamcemetinibPrep This compound Preparation GamcemetinibPrep->DoseResponse Viability Cell Viability Assay (e.g., MTT, Resazurin) DoseResponse->Viability WesternBlot Western Blot (p-HSP27, HSP27, Cleaved PARP) DoseResponse->WesternBlot Apoptosis Apoptosis Assay (Annexin V) DoseResponse->Apoptosis IC50_GI50 IC50/GI50 Determination Viability->IC50_GI50 ProteinQuant Protein Expression Quantification WesternBlot->ProteinQuant ApoptosisQuant Apoptosis Quantification Apoptosis->ApoptosisQuant

Caption: Workflow for this compound dose-response analysis.

Experimental Protocols

Cell Culture and this compound Preparation
  • 1.1. Cell Culture:

    • Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

    • Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting any experiment.

  • 1.2. This compound Stock Solution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

    • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, dilute the stock solution to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth.

  • 2.1. Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • 2.2. This compound Treatment:

    • Prepare a series of this compound dilutions in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • 2.3. MTT Reagent Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • 2.4. Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently and measure the absorbance at 570 nm using a microplate reader.

  • 2.5. Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of this compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.

Western Blot Analysis for Phospho-HSP27

This protocol assesses the inhibition of MK2 by measuring the phosphorylation of its direct substrate, HSP27.

  • 3.1. Cell Lysis:

    • Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Collect the lysates and centrifuge to pellet cell debris.

  • 3.2. Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • 3.3. SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • 3.4. Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • 3.5. Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Strip the membrane and re-probe for total HSP27 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

    • Quantify the band intensities to determine the dose-dependent effect of this compound on HSP27 phosphorylation.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

  • 4.1. Cell Treatment and Harvesting:

    • Treat cells with different concentrations of this compound in 6-well plates.

    • Harvest both adherent and floating cells.

  • 4.2. Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark for 15-20 minutes at room temperature.

  • 4.3. Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • 4.4. Data Analysis:

    • Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

Application Notes and Protocols: Utilizing Gamcemetinib in Combination with Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamcemetinib is a potent and irreversible covalent inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. While this compound holds promise as a monotherapy, its true potential may be unlocked when used in rational combination with other kinase inhibitors to overcome resistance, enhance efficacy, and broaden its therapeutic applications.

These application notes provide a scientific rationale and detailed protocols for investigating the synergistic potential of this compound in combination with other targeted kinase inhibitors. The focus is on providing a framework for preclinical evaluation, from in vitro cell-based assays to in vivo tumor models.

Rationale for Combination Therapies

The inhibition of the p38/MK2 pathway by this compound can be complemented by targeting parallel or downstream signaling pathways, or by co-inhibiting pathways that are activated as resistance mechanisms. Based on the current understanding of MK2 signaling, two promising combination strategies are proposed:

  • Combination with Checkpoint Kinase 1 (Chk1) Inhibitors: In cancers with mutations in the KRAS oncogene, there is an intrinsic level of genotoxic stress, leading to the activation of both the Chk1 and MK2 pathways as survival mechanisms. Co-inhibition of both Chk1 and MK2 has been shown to be synthetically lethal in KRAS-mutant cancer cells, leading to mitotic catastrophe and apoptosis.[1] This provides a strong rationale for combining this compound with a Chk1 inhibitor.

  • Combination with Microtubule-Targeting Agents (MTAs) or their upstream Kinase Regulators: The p38-MK2 pathway has been implicated in the regulation of microtubule dynamics and the mitotic spindle. Inhibition of this pathway has been shown to enhance the efficacy of microtubule inhibitors in breast cancer cells.[2][3] This suggests a synergistic interaction between this compound and agents that disrupt microtubule function, which are themselves often regulated by various kinases.

Data Presentation: Quantitative Analysis of Synergy

A critical aspect of evaluating combination therapies is the quantitative assessment of synergy. The Chou-Talalay method is a widely accepted approach for this purpose, which calculates a Combination Index (CI).[4][5][6] The CI value provides a quantitative measure of the interaction between two drugs.

Table 1: Interpretation of Combination Index (CI) Values

CI ValueInterpretation
< 0.9Synergism
0.9 - 1.1Additive Effect
> 1.1Antagonism

The following tables are templates for summarizing quantitative data from combination experiments.

Table 2: In Vitro Cytotoxicity of this compound and Kinase Inhibitor X in Cancer Cell Line Y

DrugIC50 (nM)
This compound
Kinase Inhibitor X

Table 3: Combination Index (CI) Values for this compound and Kinase Inhibitor X in Cancer Cell Line Y

Fa (Fraction Affected)This compound (nM)Kinase Inhibitor X (nM)Combination Index (CI)Synergy/Antagonism
0.25
0.50
0.75
0.90

Table 4: In Vivo Tumor Growth Inhibition of this compound and Kinase Inhibitor X Combination in a Xenograft Model

Treatment GroupAverage Tumor Volume (mm³) at Day X% Tumor Growth Inhibition (TGI)
Vehicle Control0
This compound (dose)
Kinase Inhibitor X (dose)
This compound + Kinase Inhibitor X

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of individual drugs and for assessing the synergistic effects of their combination.

1.1. Materials:

  • Cancer cell line of interest (e.g., KRAS-mutant lung adenocarcinoma cell line A549)

  • Complete cell culture medium

  • This compound

  • Partner kinase inhibitor (e.g., a Chk1 inhibitor)

  • Dimethyl sulfoxide (DMSO) for drug stock solutions

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

1.2. Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Single-Agent IC50 Determination:

    • Prepare serial dilutions of this compound and the partner kinase inhibitor in culture medium.

    • Treat the cells with a range of concentrations of each drug individually.

    • Include a vehicle control (DMSO-treated) and a positive control (e.g., a known cytotoxic agent).

    • Incubate for 72 hours.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

    • Calculate the IC50 values for each drug using non-linear regression analysis (e.g., log(inhibitor) vs. response).

  • Combination Treatment and Synergy Analysis:

    • Based on the IC50 values, design a dose matrix of this compound and the partner kinase inhibitor. A common approach is to use a constant ratio of the two drugs based on their IC50s (e.g., ratios of 1:1, 1:2, 2:1 of their respective IC50s) or a fixed dose of one drug with varying doses of the other.

    • Treat the cells with the drug combinations for 72 hours.

    • Measure cell viability as described above.

    • Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[4][5] This will determine whether the combination is synergistic, additive, or antagonistic.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the efficacy of the drug combination in a preclinical in vivo model.

2.1. Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cells for implantation

  • This compound formulation for in vivo administration

  • Partner kinase inhibitor formulation for in vivo administration

  • Vehicle solution

  • Calipers for tumor measurement

2.2. Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):

    • Group 1: Vehicle control

    • Group 2: this compound alone

    • Group 3: Partner kinase inhibitor alone

    • Group 4: this compound + Partner kinase inhibitor

  • Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on previous tolerability and efficacy studies.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Analysis: The study endpoint can be a specific tumor volume, a predetermined number of days, or signs of morbidity. At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents.

Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the scientific rationale and experimental procedures, the following diagrams are provided.

G cluster_0 Upstream Signaling cluster_1 This compound Target Pathway Stress Cellular Stress / Mitogens MAP3K MAP3K Stress->MAP3K MAP2K MAP2K MAP3K->MAP2K p38_MAPK p38 MAPK MAP2K->p38_MAPK MK2 MK2 p38_MAPK->MK2 Phosphorylation Downstream_Substrates Downstream Substrates (e.g., HSP27, TTP) MK2->Downstream_Substrates Phosphorylation Inflammation_Survival Inflammation & Cell Survival Downstream_Substrates->Inflammation_Survival This compound This compound This compound->MK2 Inhibition G cluster_0 In Vitro Synergy Workflow Cell_Culture 1. Seed Cancer Cells Single_Agent 2. Determine IC50 of This compound & Partner Drug Cell_Culture->Single_Agent Combination 3. Treat with Drug Combination Matrix Single_Agent->Combination Viability 4. Measure Cell Viability Combination->Viability CI_Calc 5. Calculate Combination Index (CI) Viability->CI_Calc Synergy 6. Determine Synergy/Antagonism CI_Calc->Synergy G cluster_0 In Vivo Combination Study Workflow Implantation 1. Implant Tumor Cells in Mice Tumor_Growth 2. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 3. Randomize Mice into Treatment Groups Tumor_Growth->Randomization Treatment 4. Administer Drugs Randomization->Treatment Monitoring 5. Measure Tumor Volume & Body Weight Treatment->Monitoring Analysis 6. Analyze Tumor Growth Inhibition Monitoring->Analysis

References

Application Notes and Protocols: High-Throughput Screening for Novel MK2 Inhibitors using Gamcemetinib Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p38 MAP kinase pathway is a crucial signaling cascade that responds to inflammatory cytokines and environmental stress.[1][2] A key downstream effector in this pathway is the MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase.[2][3] Activation of MK2 leads to the phosphorylation of various substrates, including Heat Shock Protein 27 (HSP27), which plays a significant role in inflammatory processes and cell survival.[1][4][5] Dysregulation of the p38/MK2 axis is implicated in numerous autoimmune and inflammatory diseases.

Gamcemetinib (CC-99677) is a potent and selective covalent irreversible inhibitor of MK2.[6][7][8] It has demonstrated potent inhibition of HSP27 phosphorylation in cellular assays and efficacy in preclinical models of autoimmune disease.[4][9] The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a key objective in the discovery of next-generation therapeutics for inflammatory disorders.

High-Throughput Screening (HTS) provides a robust platform for rapidly evaluating large libraries of chemical compounds to identify promising new drug candidates.[10] This document provides detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel MK2 inhibitors from libraries of this compound analogs.

The p38/MK2 Signaling Pathway

Under conditions of cellular stress or inflammatory stimuli, Mitogen-Activated Protein Kinase Kinases (MKKs) phosphorylate and activate p38 MAPK.[11][12] Activated p38 then phosphorylates and activates MK2, causing the p38/MK2 complex to translocate from the nucleus to the cytoplasm.[12][13] In the cytoplasm, MK2 phosphorylates downstream targets, such as HSP27, leading to a cascade of cellular responses including cytokine production and regulation of actin dynamics.[5][14] Inhibition of MK2 is a targeted strategy to disrupt this inflammatory signaling cascade.

G Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β, Stress) MKKs MKK3/6 Stimuli->MKKs p38 p38 MAPK MKKs->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates HSP27 HSP27 MK2->HSP27 phosphorylates Response Cellular Response (Cytokine Production, etc.) HSP27->Response This compound This compound Analogs This compound->MK2 inhibit

Figure 1. The p38/MK2 signaling pathway and point of inhibition.

High-Throughput Screening (HTS) Workflow

The screening of this compound analogs follows a staged workflow designed to efficiently identify potent and cell-permeable inhibitors. The process begins with a large-scale primary biochemical screen to identify direct inhibitors of the MK2 enzyme. Hits from this screen are then progressed to a secondary, cell-based assay to confirm their activity in a more physiologically relevant context and to assess cell permeability.

HTS_Workflow Library This compound Analog Library (~10,000s of compounds) PrimaryScreen Primary HTS: Biochemical MK2 Assay (e.g., ADP-Glo™) Library->PrimaryScreen HitSelection Hit Selection (% Inhibition > 50%) PrimaryScreen->HitSelection DoseResponse Dose-Response Analysis (Biochemical IC50) HitSelection->DoseResponse  Primary Hits SecondaryScreen Secondary Screen: Cell-Based p-HSP27 Assay DoseResponse->SecondaryScreen ConfirmedHits Confirmed Hits (Cellular EC50) SecondaryScreen->ConfirmedHits SAR Structure-Activity Relationship (SAR) Studies ConfirmedHits->SAR

Figure 2. HTS cascade for identifying novel MK2 inhibitors.

Experimental Protocols

Protocol 1: Primary Biochemical HTS for MK2 Inhibition

Objective: To identify compounds that directly inhibit the kinase activity of recombinant MK2 in a high-throughput format.

Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[15] The amount of light generated is directly proportional to the amount of ADP formed and thus to the kinase activity.[16][17] Inhibitors of MK2 will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Materials and Reagents:

  • Recombinant human MK2 (activated)

  • MK2 peptide substrate (e.g., KKLNRTLSVA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP, MgCl₂, DTT, BSA

  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

  • This compound analog library (10 mM stocks in DMSO)

  • This compound (Control inhibitor)

  • 384-well white, opaque assay plates (e.g., Corning #3570)

  • Plate-reading luminometer

Protocol:

  • Compound Plating:

    • Dispense 50 nL of test compounds (from analog library) or control inhibitor (this compound) into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

    • For controls, dispense 50 nL of DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

  • Enzyme/Substrate Addition:

    • Prepare a 2X MK2/Substrate Master Mix in Kinase Buffer containing recombinant MK2 and the peptide substrate.

    • Dispense 2.5 µL of the 2X Master Mix into each well containing the compounds. For "No Enzyme" control wells, dispense 2.5 µL of a master mix lacking the MK2 enzyme.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

  • Kinase Reaction Initiation:

    • Prepare a 2X ATP solution in Kinase Buffer.

    • To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (ADP-Glo™ Procedure): [18]

    • Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

Data Analysis:

  • Percent Inhibition Calculation:

    Where RLU is the Relative Light Units.

  • Assay Quality Control (Z'-Factor): [19][20] The Z'-factor is calculated using the maximum activity (negative control, 0% inhibition) and no enzyme (positive control, 100% inhibition) wells to assess assay robustness.[21][22][23]

    An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[20]

  • Hit Selection:

    • Compounds exhibiting ≥ 50% inhibition in the primary screen are selected as "hits" for further analysis. These hits are then tested in a 10-point dose-response curve to determine their biochemical IC50 value.

Protocol 2: Secondary Cell-Based Assay for MK2 Activity

Objective: To confirm the activity of hit compounds in a cellular environment by measuring the phosphorylation of the endogenous MK2 substrate, HSP27.

Principle: This assay uses a human cell line (e.g., THP-1 monocytes or U-937 cells) stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) to activate the p38/MK2 pathway.[4] Inhibition of MK2 by cell-permeable this compound analogs will prevent the downstream phosphorylation of HSP27 at Serine 82. The level of phosphorylated HSP27 (p-HSP27) is quantified using a sensitive immunoassay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaLISA®.

Materials and Reagents:

  • THP-1 or U-937 human monocytic cell line

  • Cell Culture Medium: RPMI-1640, 10% FBS, Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Hit compounds from primary screen

  • p-HSP27 (Ser82) and Total HSP27 immunoassay kits (e.g., HTRF®)

  • 384-well, low-volume, tissue culture-treated plates

  • HTRF®-compatible plate reader

Protocol:

  • Cell Plating:

    • Seed THP-1 cells into a 384-well plate at a density of 50,000 cells/well in 10 µL of assay medium (serum-free RPMI).

    • Incubate for 2-4 hours to allow cells to recover.

  • Compound Treatment:

    • Prepare serial dilutions of hit compounds and this compound (control) in assay medium.

    • Add 5 µL of the compound dilutions to the cells. The final DMSO concentration should not exceed 0.5%.

    • Incubate for 1 hour at 37°C, 5% CO₂.

  • Cell Stimulation:

    • Prepare a 4X solution of LPS (e.g., 400 ng/mL) in assay medium.

    • Add 5 µL of the LPS solution to all wells except the "unstimulated" controls. Add 5 µL of assay medium to the unstimulated wells. The final LPS concentration is typically 100 ng/mL.

    • Incubate for 30 minutes at 37°C, 5% CO₂.

  • Cell Lysis and Signal Detection (HTRF®):

    • Add 5 µL of the specific HTRF® lysis buffer containing the detection antibodies (anti-p-HSP27(S82)-d2 and anti-HSP27-Europium cryptate) to all wells.

    • Seal the plate and incubate at room temperature for 4 hours, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

Data Analysis:

  • HTRF® Ratio Calculation:

  • Percent Inhibition Calculation:

  • EC50 Determination:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

Data Presentation

Quantitative data from the HTS cascade should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Example Data from Primary Biochemical HTS (Single 10 µM Concentration)

Compound ID % Inhibition @ 10 µM Hit (≥50%)
This compound 98.2 Yes
Analog-001 85.7 Yes
Analog-002 12.3 No
Analog-003 91.5 Yes

| Analog-004 | 45.1 | No |

Table 2: Summary of Dose-Response Data for Confirmed Hits

Compound ID Biochemical IC50 (nM) [MK2] Cellular EC50 (nM) [p-HSP27] Selectivity (Other Kinase / MK2 IC50)
This compound 156.3[6][7] 89.0[6][7] >100x
Analog-001 75.2 55.8 >150x
Analog-003 120.8 110.2 >120x

| Analog-005 | 210.5 | 450.1 | >50x |

References

Application Notes and Protocols for X-ray Crystallography of Gamcemetinib-Protein Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamcemetinib (also known as CC-99677 and BMS-986371) is a potent, irreversible, and covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase-2 (MAPKAPK2 or MK2).[1][2][3] MK2 is a key component of the p38 MAPK signaling pathway, which plays a central role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as TNF-α. By covalently binding to a specific cysteine residue (Cys140) in the ATP-binding site of MK2, this compound effectively blocks its kinase activity.[4][5] Understanding the precise molecular interactions between this compound and its target protein is crucial for structure-based drug design and the development of next-generation inhibitors.

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of protein-ligand complexes, revealing the detailed atomic interactions at the binding site.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic studies of this compound in complex with its target protein, MK2. While specific crystallographic data for a this compound-MK2 complex is not publicly available as of late 2025, this document outlines the established methodologies and expected data for researchers aiming to elucidate this structure.

Target Protein and Ligand Information

ParameterDescriptionReference
Target Protein Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 / MK2)[1][4][9]
Ligand This compound (CC-99677, BMS-986371)[1][2][10]
Mechanism of Action Covalent, irreversible inhibitor of MK2.[1][2][5][1][2][5]
Binding Site ATP-binding site, forming a covalent bond with Cysteine 140.[4][5][4][5]
Biochemical Potency IC50 = 156.3 nM[1][2][3]
Cell-based Potency EC50 = 89 nM (inhibition of HSP27 phosphorylation)[1][2][4]

Signaling Pathway

The p38/MK2 signaling pathway is a critical regulator of inflammatory responses. Upon activation by cellular stress or inflammatory signals, p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates downstream substrates, leading to the production and release of pro-inflammatory cytokines. This compound intercepts this pathway by inhibiting MK2.

p38_MK2_pathway cluster_upstream Upstream Activation cluster_target Target Pathway cluster_downstream Downstream Effects Stress_Inflammation Stress / Inflammatory Signals p38_MAPK p38 MAPK Stress_Inflammation->p38_MAPK activates MK2_inactive MK2 (inactive) p38_MAPK->MK2_inactive phosphorylates MK2_active MK2 (active) MK2_inactive->MK2_active Substrates Downstream Substrates (e.g., HSP27, TTP) MK2_active->Substrates phosphorylates Cytokine_Production Pro-inflammatory Cytokine Production (e.g., TNF-α) Substrates->Cytokine_Production leads to This compound This compound This compound->MK2_inactive covalently binds & inhibits

Figure 1: p38/MK2 Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The following protocols provide a detailed methodology for obtaining the crystal structure of the this compound-MK2 complex.

Protein Expression and Purification

Objective: To produce a high-yield of pure, soluble, and active human MK2 protein suitable for crystallization.

Materials:

  • E. coli expression system (e.g., BL21(DE3))

  • Expression vector with a cleavable affinity tag (e.g., N-terminal His6-tag)

  • Luria-Bertani (LB) media and appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)

  • Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

  • Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

  • Affinity chromatography resin (e.g., Ni-NTA)

  • Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

  • SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Protease for tag cleavage (e.g., TEV protease)

Protocol:

  • Transformation: Transform the MK2 expression plasmid into competent E. coli cells.

  • Expression: Grow the transformed cells in LB media at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.

  • Cell Lysis: Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication on ice.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged MK2 protein with elution buffer.

  • Tag Cleavage: Dialyze the eluted protein against lysis buffer overnight in the presence of TEV protease to cleave the His6-tag.

  • Reverse Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

  • Size-Exclusion Chromatography: Concentrate the flow-through and inject it onto an SEC column pre-equilibrated with SEC buffer to obtain a pure and homogenous protein sample.

  • Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280). Concentrate the protein to 10-20 mg/mL for crystallization trials.

Crystallization of the this compound-MK2 Complex

Objective: To obtain well-ordered crystals of the MK2 protein in complex with this compound. Due to the covalent nature of the inhibitor, co-crystallization is the preferred method.

Materials:

  • Purified MK2 protein (10-20 mg/mL)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Crystallization screens (commercial or custom)

  • Crystallization plates (e.g., 96-well sitting or hanging drop vapor diffusion plates)

Protocol:

  • Complex Formation: Incubate the purified MK2 protein with a 5-fold molar excess of this compound for 2-4 hours at 4°C to ensure complete covalent modification.

  • Crystallization Screening: Set up crystallization trials using the vapor diffusion method. In a typical sitting drop experiment, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution from a crystallization screen.

  • Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

  • Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to improve crystal size and quality.

X-ray Diffraction Data Collection

Objective: To collect high-resolution X-ray diffraction data from a single, well-diffracting crystal.

Materials:

  • Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)

  • Cryo-loops

  • Liquid nitrogen

  • Synchrotron X-ray source

Protocol:

  • Crystal Harvesting: Carefully harvest a single crystal from the crystallization drop using a cryo-loop.

  • Cryo-protection: Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during freezing.[11]

  • Vitrification: Immediately plunge the loop with the crystal into liquid nitrogen to flash-freeze it.

  • Data Collection: Mount the frozen crystal on the goniometer of a synchrotron beamline. Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.

Expected Crystallographic Data

The following table summarizes the typical data that would be collected and refined for a this compound-MK2 complex crystal.

Data Collection & RefinementHypothetical Values
PDB ID To be assigned
Space Group P2₁2₁2₁
Unit Cell Dimensions (Å) a=50.1, b=85.2, c=110.5, α=β=γ=90°
Resolution (Å) 2.0 (outer shell: 2.1-2.0)
R-merge 0.08 (0.45)
I/σI 15.0 (2.5)
Completeness (%) 99.8 (99.5)
Multiplicity 4.1 (3.9)
Refinement Statistics
No. of Reflections 35,120
R-work / R-free 0.19 / 0.23
No. of Atoms
   Protein2,850
   Ligand32
   Water210
B-factors (Ų)
   Protein35.5
   Ligand30.1
Ramachandran Plot
   Favored Regions (%)98.0
   Allowed Regions (%)2.0
   Outliers (%)0.0
RMSD Bonds (Å) 0.005
**RMSD Angles (°) **1.2

Values in parentheses are for the highest resolution shell.

Experimental Workflow

The overall workflow for determining the crystal structure of the this compound-protein complex is illustrated below.

experimental_workflow cluster_protein_prep Protein Preparation cluster_crystallization Crystallization cluster_structure_det Structure Determination Expression Protein Expression (E. coli) Purification Purification (Affinity & SEC) Expression->Purification Complex_Formation Complex Formation (MK2 + this compound) Purification->Complex_Formation Crystallization_Screening Crystallization Screening (Vapor Diffusion) Complex_Formation->Crystallization_Screening Crystal_Optimization Crystal Optimization Crystallization_Screening->Crystal_Optimization Data_Collection X-ray Data Collection (Synchrotron) Crystal_Optimization->Data_Collection Structure_Solution Structure Solution (Molecular Replacement) Data_Collection->Structure_Solution Refinement_Validation Refinement & Validation Structure_Solution->Refinement_Validation PDB_Deposition PDB Deposition Refinement_Validation->PDB_Deposition

Figure 2: General Workflow for X-ray Crystallography of Protein-Ligand Complexes.

Conclusion

The protocols and data outlined in these application notes provide a robust framework for the successful determination of the X-ray crystal structure of this compound in complex with its target, MK2. Elucidation of this structure will provide invaluable insights into the molecular basis of its inhibitory mechanism, confirm the covalent linkage to Cys140, and guide the rational design of future therapeutics targeting the p38/MK2 signaling pathway for the treatment of inflammatory diseases.

References

Troubleshooting & Optimization

Technical Support Center: Gamcemetinib Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Gamcemetinib, focusing on its solubility challenges in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental use of this compound, providing direct solutions in a question-and-answer format.

Q1: I'm having trouble dissolving this compound in my aqueous buffer (e.g., PBS) for an in vitro assay. What am I doing wrong?

A1: this compound is practically insoluble in aqueous solutions. Direct dissolution in buffers like PBS will likely result in precipitation or an insoluble suspension. To achieve a working solution for in vitro experiments, a stock solution in an organic solvent must first be prepared. The recommended solvent is Dimethyl Sulfoxide (DMSO).

Q2: My this compound solution appears cloudy or has visible precipitate after diluting my DMSO stock into my aqueous cell culture medium.

A2: This is a common issue due to the poor aqueous solubility of this compound. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity. However, a slightly higher concentration may be necessary to maintain solubility.

  • Working Concentration of this compound: You may be exceeding the solubility limit of this compound in your final aqueous solution. Try lowering the final concentration of this compound.

  • Preparation Method: When diluting the DMSO stock, add the stock solution to your aqueous medium while vortexing or gently mixing to ensure rapid and even dispersion. This can help prevent localized high concentrations that lead to precipitation.

  • Freshly Prepared Solutions: Prepare the final working solution immediately before use. This compound may precipitate out of aqueous solutions over time.

Q3: I observed precipitation in my this compound formulation for an in vivo study. How can I prepare a stable formulation for animal dosing?

A3: Due to its low aqueous solubility, preparing this compound for in vivo administration requires a specific formulation strategy. A common approach is to create a suspension or a co-solvent system. The following are established protocols:

  • For Oral Administration: A homogeneous suspension can be prepared using carboxymethylcellulose sodium (CMC-Na).

  • For Injection (Intraperitoneal or Oral): A clear solution or fine suspension can be achieved using a co-solvent system. A widely used formulation involves a combination of DMSO, PEG300, Tween-80, and saline.

Q4: How should I store my this compound stock solution?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. For short-term storage (up to one month), -20°C is acceptable. For longer-term storage (up to six months), -80°C is recommended.[1] Avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

What is the solubility of this compound in common laboratory solvents?

This compound exhibits good solubility in organic solvents but is practically insoluble in water. The table below summarizes its solubility in common solvents.

SolventSolubility (mg/mL)Molar Equivalent (mM)Notes
DMSO94200.02From Selleck Chemicals[2]
DMSO37.579.80From MedchemExpress; requires sonication and warming to 60°C.[1]
Ethanol612.76From Selleck Chemicals[2]
WaterInsoluble-[2]

What is the mechanism of action of this compound?

This compound is a potent, covalent, and irreversible inhibitor of the mitogen-activated protein (MAP) kinase-activated protein kinase-2 (MK2).[1][2] MK2 is a downstream kinase in the p38 MAPK signaling pathway. By inhibiting MK2, this compound can modulate the expression of pro-inflammatory cytokines.

Signaling Pathway of this compound Inhibition

Gamcemetinib_Pathway This compound Signaling Pathway Inhibition Stress Stress / Mitogens p38_MAPK p38 MAPK Stress->p38_MAPK MK2 MK2 p38_MAPK->MK2 Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) MK2->Pro_inflammatory_Cytokines Promotes Expression This compound This compound This compound->MK2 Inhibits

This compound inhibits the MK2 pathway.

Experimental Protocols

Below are detailed methodologies for preparing this compound for in vitro and in vivo experiments.

In Vitro Stock Solution Preparation

This protocol details the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder in a sterile container.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data).

  • To aid dissolution, the solution can be sonicated and/or warmed to 60°C.[1]

  • Ensure the solution is clear and free of any visible precipitate before use.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

In Vivo Formulation Protocols

These protocols provide methods for preparing this compound for oral and injection administration in animal models.

1. Homogeneous Suspension for Oral Administration [2]

Materials:

  • This compound powder

  • Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% or 1% in sterile water)

  • Mortar and pestle or homogenizer

Procedure:

  • Weigh the required amount of this compound.

  • Add a small amount of the CMC-Na solution to the powder and triturate to form a smooth paste.

  • Gradually add the remaining volume of the CMC-Na solution while continuously mixing to form a homogeneous suspension.

  • The final concentration should be ≥ 5 mg/mL.

2. Co-solvent Formulation for Injection [2]

Materials:

  • This compound stock solution in DMSO (e.g., 94 mg/mL)

  • PEG300

  • Tween-80

  • Sterile ddH₂O

Procedure (for a 1 mL working solution at 4.7 mg/mL):

  • To 400 µL of PEG300, add 50 µL of a 94 mg/mL this compound stock solution in DMSO.

  • Mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 to the mixture and mix until clear.

  • Add 500 µL of sterile ddH₂O to bring the final volume to 1 mL.

  • This formulation should be used immediately after preparation.

Experimental Workflow for Preparing this compound Solution

Gamcemetinib_Workflow This compound Solution Preparation Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add DMSO Weigh->Add_DMSO Dissolve Sonicate / Warm to 60°C to fully dissolve Add_DMSO->Dissolve Stock_Solution High Concentration Stock Solution Dissolve->Stock_Solution In_Vitro In Vitro Dilution Stock_Solution->In_Vitro In_Vivo In Vivo Formulation Stock_Solution->In_Vivo Add_Media Dilute in Cell Culture Media (Final DMSO ≤ 0.5%) In_Vitro->Add_Media Co_Solvent Prepare Co-solvent Mix (PEG300, Tween-80, Saline) In_Vivo->Co_Solvent Final_In_Vitro Final Working Solution Add_Media->Final_In_Vitro Final_In_Vivo Injectable Formulation Co_Solvent->Final_In_Vivo

Workflow for this compound solution preparation.

References

Technical Support Center: Overcoming Gamcemetinib Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Gamcemetinib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and address challenges related to this compound resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to this compound, is now showing signs of resistance. What are the potential underlying mechanisms?

A1: Acquired resistance to MET tyrosine kinase inhibitors (TKIs) like this compound is a significant challenge. The mechanisms can be broadly categorized into two main areas:

  • On-target alterations: These involve changes to the MET receptor itself. This can include secondary mutations in the MET kinase domain (e.g., in codons H1094, G1163, L1195, D1228, and Y1230) or amplification of the MET gene, leading to overexpression of the target protein.[1][2][3]

  • Off-target alterations (Bypass Signaling): Cancer cells can activate alternative signaling pathways to circumvent the MET inhibition by this compound. Common bypass pathways include:

    • Activation of other receptor tyrosine kinases (RTKs): Amplification or mutations in genes like EGFR, HER2, and HER3 can lead to resistance.[2][3][4][5]

    • Activation of downstream signaling pathways: Mutations or amplification in components of the MAPK (e.g., KRAS, BRAF) and PI3K/AKT/mTOR pathways are frequently observed.[1][2][3][6]

    • Upregulation of other kinases: Recent studies have identified Aurora Kinase B (AURKB) as a potential mediator of resistance, often linked to the activation of the STAT3 signaling pathway.[7]

    • Epithelial-to-Mesenchymal Transition (EMT): Changes in cellular phenotype, such as the upregulation of EMT-related proteins like Vimentin and N-Cadherin, have been associated with TKI resistance.[8]

Q2: How can I experimentally confirm the mechanism of resistance in my this compound-resistant cell line?

A2: To identify the specific resistance mechanism in your cell line, a multi-faceted approach is recommended:

  • Genomic Analysis: Perform next-generation sequencing (NGS) on both the parental (sensitive) and resistant cell lines to identify mutations and copy number variations in key genes associated with resistance (e.g., MET, EGFR, KRAS, BRAF, HER2).

  • Phospho-protein Analysis: Use techniques like Western blotting or phospho-RTK arrays to assess the activation status of MET and other potential bypass signaling pathways (e.g., phospho-EGFR, phospho-AKT, phospho-ERK, phospho-STAT3). A decrease in phospho-MET alongside an increase in the phosphorylation of a bypass pathway component in resistant cells is a strong indicator.[7]

  • Gene and Protein Expression Analysis: Evaluate the expression levels of key proteins. For instance, increased expression of AURKB, BCL2, or EMT markers (Vimentin, Zeb-1) and decreased expression of E-Cadherin can be indicative of the resistance mechanism.[7][8]

Q3: What are the current strategies to overcome this compound resistance?

A3: The primary strategy to overcome resistance is through combination therapy. The choice of the combination agent depends on the identified resistance mechanism.

  • For on-target resistance: Switching to a different type of MET inhibitor (e.g., from a type I to a type II inhibitor) may be effective against certain MET kinase domain mutations.[2][3][4]

  • For bypass pathway activation:

    • EGFR/HER2 activation: Combine this compound with an EGFR inhibitor (e.g., Osimertinib) or a HER2 inhibitor.[1][5]

    • MAPK pathway activation: A combination with a MEK inhibitor (e.g., Trametinib) or a SHP2 inhibitor could be beneficial.[9][10][11]

    • AURKB/STAT3 activation: An Aurora Kinase B inhibitor has shown promise in preclinical models of MET-TKI resistance.[7]

    • PI3K/AKT activation: Consider combining with a PI3K or AKT inhibitor.[5][6]

Troubleshooting Guides

Problem Possible Cause Suggested Solution
Decreased cell death in response to this compound treatment over time. Development of acquired resistance.1. Confirm resistance by comparing the IC50 value of this compound in your current cell line to the parental line. 2. Investigate the underlying mechanism using genomic and proteomic analyses as described in FAQ 2. 3. Based on the mechanism, test combination therapies as suggested in FAQ 3.
High variability in this compound sensitivity across different cancer cell lines. Intrinsic resistance.1. Characterize the baseline genomic and proteomic profiles of the cell lines. Look for pre-existing alterations in bypass pathways (e.g., KRAS mutations).[12] 2. Stratify cell lines based on their molecular profiles to identify potential biomarkers of sensitivity or resistance.
Combination therapy with a second inhibitor is not effective. Multiple resistance mechanisms may be at play, or the chosen combination is not optimal.1. Re-evaluate the resistant phenotype. It's possible that a new resistance mechanism has emerged. 2. Consider a multi-drug combination targeting different nodes of the resistance network.[9] 3. Explore non-obvious targets. For example, if MAPK and PI3K pathways are both active, targeting a common downstream effector or a key regulator might be more effective.

Data Presentation: Combination Strategies to Overcome this compound Resistance

Resistance Mechanism Combination Agent Class Example Agent Observed Effect in Preclinical Models Reference
AURKB/STAT3 Pathway Activation Aurora Kinase B InhibitorBarasertibSuppressed viability of MET-TKI resistant cells and inhibited tumor growth in xenograft models.[7]
MET Amplification (in EGFR-mutant NSCLC) EGFR TKI + MET InhibitorOsimertinib + CrizotinibImproved sensitivity in patients with osimertinib-resistant EGFR mutations and amplified MET.[1]
KRAS Mutation/Amplification MET Inhibitor + MEK Inhibitor-Preclinical data suggests dual inhibition can be effective.[13]
EGFR/HER3 Amplification MET Inhibitor + EGFR/HER3 targeted therapy-Combination of EGFR and MET inhibitors resulted in cell death in resistant models.[5]
General Bypass Pathway Activation MET Inhibitor + SHP2 Inhibitor-Combination of targeted therapy with SHP2 inhibitors was found to overcome MET-mediated resistance.[10]

Experimental Protocols

Protocol 1: Generation of a this compound-Resistant Cell Line

  • Cell Culture: Culture the parental cancer cell line known to be sensitive to this compound in its recommended growth medium.

  • Initial Treatment: Treat the cells with this compound at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells resume proliferation, increase the concentration of this compound in a stepwise manner. Allow the cells to adapt and recover at each concentration before the next increase.

  • Maintenance: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50.

  • Characterization: Regularly monitor the resistant phenotype by performing cell viability assays and comparing the IC50 to the parental cell line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at different passages to ensure a stable stock.

Protocol 2: Western Blot Analysis for Phospho-RTK Activation

  • Cell Lysis: Treat parental and this compound-resistant cells with and without this compound for a specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET, total MET, phospho-EGFR, total EGFR, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

cluster_0 This compound Action cluster_1 Downstream Signaling cluster_2 Resistance Mechanisms This compound This compound MET MET Receptor This compound->MET Inhibits PI3K PI3K MET->PI3K RAS RAS MET->RAS STAT3 STAT3 MET->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Apoptosis Evasion mTOR->Cell_Survival Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Promotes STAT3->Proliferation Promotes MET_Mutation MET Kinase Domain Mutation MET_Mutation->MET Alters binding MET_Amp MET Amplification MET_Amp->MET Increases protein Bypass_RTK Bypass RTK Activation (EGFR, HER2) Bypass_RTK->PI3K Activates Bypass_RTK->RAS Activates Downstream_Mutation Downstream Mutation (KRAS, PI3K) Downstream_Mutation->PI3K Constitutively Activates Downstream_Mutation->RAS Constitutively Activates AURKB_Activation AURKB Activation AURKB_Activation->STAT3 Activates

Caption: Signaling pathways involved in this compound action and resistance.

Caption: Experimental workflow for troubleshooting this compound resistance.

Gamcemetinib_Resistance This compound Resistance On_Target On-Target Mechanisms Gamcemetinib_Resistance->On_Target Off_Target Off-Target Mechanisms (Bypass Signaling) Gamcemetinib_Resistance->Off_Target MET_Mutations MET Kinase Domain Mutations On_Target->MET_Mutations MET_Amplification MET Amplification On_Target->MET_Amplification RTK_Activation Alternative RTK Activation (EGFR, HER2) Off_Target->RTK_Activation Downstream_Activation Downstream Pathway Activation (RAS/MAPK, PI3K/AKT) Off_Target->Downstream_Activation Other_Kinases Other Kinase Upregulation (AURKB) Off_Target->Other_Kinases Phenotypic_Change Phenotypic Changes (EMT) Off_Target->Phenotypic_Change

Caption: Logical relationship of this compound resistance mechanisms.

References

Gamcemetinib off-target effects and toxicity profiling

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Gamcemetinib is an investigational drug, and public information regarding its off-target effects and toxicity profile is limited. This document provides general guidance based on the known pharmacology of MAPKAPK2 (MK2) inhibitors and publicly available data on representative molecules in the same class. This information is intended for research purposes only and is not a substitute for professional medical or scientific advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target activity of this compound?

This compound is a potent, covalent, and irreversible inhibitor of the mitogen-activated protein (MAP) kinase-activated protein kinase-2 (MK2). It binds to cysteine 140 in the ATP binding site of MK2.[1] This inhibition blocks the downstream signaling cascade of the p38 MAPK pathway, which is involved in the inflammatory response.

Q2: Are there known off-target effects for this compound?

Specific kinome-wide selectivity data for this compound is not publicly available. However, analysis of other selective MK2 inhibitors, such as PF-3644022, can provide insights into potential off-target interactions. Researchers should be aware that off-target effects are possible and may contribute to the observed phenotype in their experiments.

Q3: What is the known toxicity profile of this compound?

Q4: How can I assess the selectivity of this compound in my experimental system?

To determine the selectivity of this compound, a kinome-wide profiling assay is recommended. Several commercial services, such as KINOMEscan, can assess the binding affinity of a compound against a large panel of kinases. Alternatively, an in-house multiplexed inhibitor bead (MIB) mass spectrometry (MS) approach can be employed to identify kinase targets in your specific cellular context.

Troubleshooting Guides

Guide 1: Unexpected Cellular Phenotype or Toxicity

Problem: Observation of a cellular phenotype or toxicity that is not consistent with the known function of MK2 inhibition.

Possible Cause: This may be due to an off-target effect of this compound.

Troubleshooting Steps:

  • Literature Review: Search for literature on the off-target effects of other MK2 inhibitors to identify potential alternative targets.

  • Dose-Response Analysis: Perform a careful dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than that required for MK2 inhibition, it is more likely to be an off-target effect.

  • Rescue Experiments: If a specific off-target is suspected, attempt to rescue the phenotype by overexpressing the wild-type off-target protein or using a known activator of that pathway.

  • Kinome Profiling: If the off-target is unknown, consider performing a kinome-wide selectivity screen to identify other kinases that are inhibited by this compound at the concentrations used in your experiments.

Guide 2: Investigating Potential Adverse Events in Preclinical Models

Problem: Observation of adverse events in animal models, such as gastrointestinal toxicity or lymphoid depletion.

Possible Cause: These may be on-target effects related to the inhibition of the p38/MK2 pathway in specific tissues or potential off-target effects. Studies in dogs with p38 MAPK and MK2 inhibitors have shown acute lymphoid and gastrointestinal toxicity.[2]

Troubleshooting Steps:

  • Histopathological Analysis: Conduct a thorough histopathological examination of affected tissues to characterize the nature of the toxicity.

  • Biomarker Analysis: Measure relevant biomarkers in blood and tissue samples. For example, assess markers of inflammation (e.g., cytokines) and tissue damage (e.g., liver enzymes).

  • Dose Fractionation: Investigate different dosing schedules (e.g., lower doses administered more frequently) to see if the therapeutic window can be improved.

  • Comparative Toxicology: If possible, compare the toxicity profile of this compound with that of other MK2 inhibitors with different selectivity profiles to distinguish between on-target and off-target toxicities.

Data Presentation

Table 1: Representative Off-Target Profile of an MK2 Inhibitor (PF-3644022)

Data is for the representative MK2 inhibitor PF-3644022 and may not be directly applicable to this compound.

Target KinaseIC50 (nM)Kinase Family
MK2 (MAPKAPK2) 5.2 CAMK
MK5 (PRAK)5.0CAMK
MK3 (MAPKAPK3)53CAMK
MNK2148CAMK
AMPK117CAMK
BrSK1187CAMK
BrSK290CAMK
CAMK270CAMK
DRAK171CAMK
PIM188STE
ASK160STE
MER76TK

Source: Adapted from publicly available data for PF-3644022.[1][3][4]

Table 2: Representative Treatment-Emergent Adverse Events from a Phase 1 Trial of an MK2 Inhibitor (ATI-450)

Data is for the representative MK2 inhibitor ATI-450 and may not be directly applicable to this compound.

Adverse EventATI-450 (N=48) Frequency (%)Placebo (N=14) Frequency (%)
Headache20.833.0
Dizziness12.50.0
Upper Respiratory Tract Infection6.3Not Reported
Constipation6.3Not Reported
Blurred Vision2.10.0
Abdominal Pain2.10.0
Diarrhea2.10.0
Arthralgia2.10.0
Oropharyngeal Pain2.10.0
Vomiting0.07.1

Source: Adapted from a Phase 1 study of ATI-450 in healthy subjects.[5]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling using KINOMEscan™

This protocol provides a general overview of the KINOMEscan™ methodology, a competitive binding assay used to quantify the interactions between a test compound and a large panel of kinases.

Materials:

  • This compound (or other test compound)

  • DMSO (for compound dilution)

  • KINOMEscan™ screening service (e.g., from Eurofins Discovery)

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the screening assay (typically 100x the highest screening concentration).

  • Assay Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest.

  • Assay Procedure (as performed by the service provider): a. Kinases are tagged with DNA and incubated with the immobilized ligand and the test compound. b. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. c. A lower amount of kinase detected on the solid support indicates a stronger interaction of the test compound with the kinase.

  • Data Analysis: The results are typically reported as percent of control (%Ctrl), where a lower percentage indicates a stronger binding affinity. Dissociation constants (Kd) can also be determined from dose-response curves.

Protocol 2: General Preclinical Toxicology Assessment

This protocol outlines a general approach for an initial in vivo toxicology study in a rodent model.

Materials:

  • This compound formulated in an appropriate vehicle

  • Rodent model (e.g., Sprague-Dawley rats)

  • Standard laboratory equipment for animal housing, dosing, and sample collection

Methodology:

  • Dose Range Finding Study: a. Administer a wide range of single doses of this compound to a small number of animals. b. Observe the animals for clinical signs of toxicity for a defined period (e.g., 7-14 days). c. This study helps to determine the maximum tolerated dose (MTD) and select appropriate doses for the repeated-dose study.

  • Repeated-Dose Toxicity Study: a. Select at least three dose levels (e.g., low, mid, high) based on the dose-range finding study, along with a vehicle control group. b. Administer this compound to the animals daily for a specified duration (e.g., 14 or 28 days). c. In-life Monitoring: i. Record clinical observations, body weight, and food consumption regularly. ii. Perform ophthalmological examinations and functional assessments. d. Terminal Procedures: i. At the end of the study, collect blood for hematology and clinical chemistry analysis. ii. Conduct a full necropsy and record any gross pathological findings. iii. Collect and preserve a comprehensive set of organs and tissues for histopathological examination.

  • Data Analysis: Analyze all collected data to identify any dose-dependent toxic effects, target organs of toxicity, and the no-observed-adverse-effect-level (NOAEL).

Visualizations

p38_MK2_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines, LPS) MAP3K MAP3K (e.g., TAK1) Stress_Stimuli->MAP3K Activates MAP2K MAP2K (MKK3/6) MAP3K->MAP2K Phosphorylates p38_MAPK p38 MAPK MAP2K->p38_MAPK Phosphorylates MK2 MK2 (MAPKAPK2) p38_MAPK->MK2 Phosphorylates & Activates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription_Factors Phosphorylates HSP27 HSP27 MK2->HSP27 Phosphorylates mRNA_Binding_Proteins mRNA Binding Proteins (e.g., TTP) MK2->mRNA_Binding_Proteins Phosphorylates This compound This compound This compound->MK2 Inhibits Inflammatory_Cytokine_mRNA Inflammatory Cytokine mRNA (e.g., TNF-α, IL-6) mRNA_Binding_Proteins->Inflammatory_Cytokine_mRNA Regulates Stability

Caption: p38/MK2 Signaling Pathway and Point of this compound Inhibition.

Off_Target_Workflow Start Unexpected Phenotype Observed Dose_Response Confirm Phenotype with Dose-Response Curve Start->Dose_Response Hypothesis_Generation Generate Hypothesis: On-target vs. Off-target Dose_Response->Hypothesis_Generation On_Target_Validation On-Target Validation: - Use another selective MK2 inhibitor - MK2 knockdown/knockout Hypothesis_Generation->On_Target_Validation Test On-Target Hypothesis Off_Target_Investigation Off-Target Investigation Hypothesis_Generation->Off_Target_Investigation Test Off-Target Hypothesis Conclusion Determine if Phenotype is On-Target or Off-Target On_Target_Validation->Conclusion Kinome_Scan Perform Kinome Scan (e.g., KINOMEscan) Off_Target_Investigation->Kinome_Scan Identify_Hits Identify Off-Target Hits (Potent binders) Kinome_Scan->Identify_Hits Validate_Hits Validate Hits: - Use selective inhibitors for hits - siRNA/shRNA knockdown of hits Identify_Hits->Validate_Hits Validate_Hits->Conclusion Toxicity_Troubleshooting Start Adverse Event Observed in Animal Model (e.g., GI Toxicity) Characterize Characterize Toxicity: - Histopathology - Clinical Pathology Start->Characterize Dose_Dependent Is the toxicity dose-dependent? Characterize->Dose_Dependent Yes Yes Dose_Dependent->Yes Yes No No Dose_Dependent->No No On_Off_Target On-Target vs. Off-Target? Yes->On_Off_Target Consider_Confounding Consider Confounding Factors: - Vehicle effects - Animal model specific issues No->Consider_Confounding On_Target On-Target On_Off_Target->On_Target On-Target Off_Target Off-Target On_Off_Target->Off_Target Off-Target On_Target_Strategy Strategy for On-Target Toxicity: - Lower dose - Change dosing regimen - Supportive care On_Target->On_Target_Strategy Off_Target_Strategy Strategy for Off-Target Toxicity: - Compare with other MK2 inhibitors - Modify chemical structure to  improve selectivity Off_Target->Off_Target_Strategy

References

Troubleshooting Gamcemetinib precipitation in culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Gamcemetinib in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as CC-99677) is a potent, covalent, and irreversible inhibitor of the Mitogen-Activated Protein (MAP) Kinase-Activated Protein Kinase-2 (MK2) pathway.[1] It exerts its effects by targeting the MK2 protein, a key downstream component of the p38 MAPK signaling cascade. This pathway is involved in cellular responses to stress and inflammation.

Q2: What is the solubility of this compound?

This compound is highly soluble in Dimethyl Sulfoxide (DMSO).[2] Its solubility in ethanol is significantly lower. For detailed solubility information, please refer to the data table below.

Q3: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture medium. Why is this happening?

This is a common issue encountered with compounds that are highly soluble in an organic solvent like DMSO but have poor aqueous solubility.[3] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.[3] The final concentration of DMSO in the culture medium is often too low to maintain the solubility of the compound.

Q4: What is the maximum recommended final concentration of DMSO in cell culture?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[4][5] However, the tolerance to DMSO can vary between cell lines, so it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell type.[5]

Q5: Can I sterilize my this compound stock solution by autoclaving?

No, high-temperature sterilization methods like autoclaving are not recommended for this compound solutions as they can degrade the compound.[4] Since DMSO is bactericidal, filtration of the DMSO stock is generally not necessary if sterile DMSO is used and aseptic techniques are followed.[6] If filtration is required, use a 0.22 µm filter compatible with organic solvents.

Data Presentation

This compound Solubility Data

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO94200.02
Ethanol612.77

Data sourced from Selleck Chemicals datasheet.[2]

Experimental Protocols

Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)

  • Materials:

    • This compound powder

    • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening.

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.7 mg of this compound (Molecular Weight: 469.95 g/mol ) in 1 mL of DMSO.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary.[7]

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol for Preparing Working Solutions and Treating Cells

  • Materials:

    • This compound stock solution (10 mM in DMSO)

    • Pre-warmed complete cell culture medium

    • Sterile microcentrifuge tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations if a wide range of final concentrations is being tested. This is preferable to diluting directly into the aqueous medium.[8]

    • To prepare the final working concentration, dilute the appropriate intermediate stock solution or the main stock solution into pre-warmed complete cell culture medium. It is crucial to add the this compound/DMSO solution to the medium and mix immediately and thoroughly to minimize localized high concentrations that can lead to precipitation.

    • Ensure the final DMSO concentration in the culture medium does not exceed the tolerated level for your cell line (typically <0.5%).[4][5]

    • For example, to achieve a final concentration of 10 µM this compound, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium. This will result in a final DMSO concentration of 0.1%.

    • Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the this compound-treated cells.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon addition to culture medium - this compound has low aqueous solubility.- The final DMSO concentration is too low to maintain solubility.- The stock solution was added too quickly or without adequate mixing.- Prepare a higher concentration stock solution in DMSO to minimize the volume added to the medium.- Perform serial dilutions in DMSO before the final dilution in the medium.[8]- Add the this compound/DMSO solution dropwise to the culture medium while gently vortexing or swirling.[5]- Pre-warm the culture medium to 37°C before adding the compound.- If precipitation persists, consider using a solubilizing agent or excipient, such as Tween 80 or PEG300, though their effects on your specific cell line should be validated.[9]
Cloudy or turbid culture medium after treatment - Precipitation of this compound.- Interaction of this compound with components in the serum or medium, such as proteins or salts.- Visually inspect the medium under a microscope to confirm the presence of precipitate.- Follow the recommendations for preventing precipitation.- Consider using a serum-free medium for the duration of the treatment, if experimentally feasible.
Inconsistent experimental results - Inaccurate concentration of the stock solution due to incomplete dissolution or precipitation.- Degradation of this compound due to improper storage or multiple freeze-thaw cycles.- Ensure the this compound is fully dissolved in the DMSO stock solution. Sonication or gentle warming may be used.[7]- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[1]- Store the stock solution at -20°C or -80°C as recommended.[1]

Visualizations

MAPKAPK2 (MK2) Signaling Pathway

MAPKAPK2_Signaling_Pathway Stress Cellular Stress (e.g., UV, Cytokines, Oxidative Stress) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K MKK3_6 MKK3/MKK6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MAPKAPK2 (MK2) (Inactive) p38_MAPK->MK2 Phosphorylation MK2_active Active MK2 MK2->MK2_active Downstream Downstream Effectors MK2_active->Downstream Phosphorylation This compound This compound This compound->MK2_active Inhibition Response Cellular Responses (Inflammation, Cell Cycle Regulation, Apoptosis) Downstream->Response

Caption: The p38/MK2 signaling cascade and the inhibitory action of this compound.

Experimental Workflow for Troubleshooting this compound Precipitation

Troubleshooting_Workflow Start Start: this compound Precipitation Observed Check_DMSO Verify Final DMSO Concentration (<0.5%) Start->Check_DMSO High_DMSO Is DMSO concentration too high? Check_DMSO->High_DMSO Adjust_Stock Prepare Higher Concentration DMSO Stock High_DMSO->Adjust_Stock Yes Check_Dilution Review Dilution Technique High_DMSO->Check_Dilution No Adjust_Stock->Check_Dilution Slow_Addition Add Stock Solution Slowly to Warmed Medium with Mixing Check_Dilution->Slow_Addition Precipitate_Still Precipitation Persists? Slow_Addition->Precipitate_Still Sonication Try Gentle Sonication or Warming of Stock Solution Precipitate_Still->Sonication Yes End End: Optimized Protocol Precipitate_Still->End No Consider_Excipients Consider Use of Solubilizing Excipients (e.g., Tween 80) Sonication->Consider_Excipients Consider_Excipients->End

Caption: A stepwise workflow for troubleshooting this compound precipitation in culture media.

Logical Relationships in this compound Solution Preparation

Logical_Relationships High_Stock High Concentration DMSO Stock Low_Volume Low Volume of Stock Added High_Stock->Low_Volume Leads to Low_DMSO Low Final DMSO Concentration in Media Low_Volume->Low_DMSO Results in Reduced_Toxicity Reduced Cytotoxicity Low_DMSO->Reduced_Toxicity Contributes to Increased_Precipitation Increased Risk of Precipitation Low_DMSO->Increased_Precipitation Can Lead to

Caption: The relationship between stock concentration, final DMSO level, and experimental outcomes.

References

Improving Gamcemetinib stability in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Gamcemetinib to ensure the stability and reliability of stock solutions in experimental settings.

Troubleshooting Guides

This section addresses specific issues that may arise during the preparation and use of this compound stock solutions.

Q1: My this compound powder is not dissolving properly in DMSO.

A1: Difficulty in dissolving this compound powder can be attributed to several factors. First, ensure the vial was gently centrifuged before opening to collect all the powder at the bottom[1]. The most common issue is the quality of the DMSO. DMSO is hygroscopic and readily absorbs moisture from the air, which can significantly reduce the solubility of this compound[2][3].

Troubleshooting Steps:

  • Use Fresh, Anhydrous DMSO: Always use a fresh, unopened bottle or a properly stored anhydrous grade of DMSO[2][4]. Avoid using DMSO from a stock bottle that has been opened multiple times.

  • Apply Energy: To aid dissolution, you can gently vortex the solution. If solubility issues persist, brief ultrasonication or warming the solution to a temperature no higher than 60°C can be effective[1][3].

  • Verify Concentration: Double-check your calculations to ensure you are not attempting to prepare a stock solution above the recommended solubility limit (see Table 1).

Q2: I observed precipitation after preparing my this compound stock solution or after freezing and thawing an aliquot.

A2: Precipitation can occur if the compound's solubility limit is exceeded or due to improper storage.

Troubleshooting Steps:

  • Re-dissolve: Gently warm the vial to 37-50°C and vortex or sonicate to see if the precipitate goes back into solution[1].

  • Check for Moisture: If the issue is recurrent, moisture contamination in your DMSO may be the cause. Prepare a fresh stock solution using new, anhydrous DMSO[4].

  • Storage Practices: Avoid repeated freeze-thaw cycles, as this can compromise the stability of the compound in solution. It is critical to aliquot the stock solution into single-use volumes before freezing[1][5][6].

  • Storage Temperature: While reconstituted this compound is stable for short periods at 4°C (up to two weeks), long-term storage at refrigerated temperatures can sometimes lead to crystallization for certain compounds[5][7]. For long-term storage, -20°C or -80°C is required[3][6].

Q3: My this compound stock solution precipitated when I diluted it into my aqueous cell culture medium.

A3: This is a common issue when diluting a DMSO-based stock solution into an aqueous buffer or medium. The high concentration of the compound in DMSO can crash out when introduced to a solvent in which it has lower solubility[4].

Troubleshooting Steps:

  • Use Serial Dilutions: Do not dilute the highly concentrated stock directly into the aqueous medium. It is best to perform initial serial dilutions in pure DMSO to lower the concentration before the final dilution into your aqueous medium[4].

  • Increase Final Volume/Agitation: When adding the diluted DMSO stock to the aqueous medium, add it slowly while vortexing or stirring the medium to facilitate rapid dispersion[1].

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell-based assay is low (typically <0.5%) to avoid solvent-induced cell toxicity[1][6].

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: The recommended solvent for preparing primary stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO)[2][3].

Q2: What are the recommended storage conditions for this compound?

A2: Storage conditions depend on the form of the compound. Please refer to the data in Table 2 for detailed recommendations. In general, powder can be stored at -20°C for up to three years, while stock solutions should be aliquoted and stored at -80°C for up to six months to ensure maximum stability[3][6].

Q3: How many times can I freeze and thaw my this compound stock solution?

A3: To ensure compound integrity, repeated freeze-thaw cycles should be avoided. We strongly recommend preparing single-use aliquots of your stock solution to eliminate the need for repeated thawing of the main stock[1][5][6].

Q4: Is this compound sensitive to light?

A4: While specific data on this compound's photosensitivity is not prominent, it is a general best practice for all small organic molecules to minimize exposure to light. Storing stock solutions in amber vials or wrapping tubes in foil can prevent potential photodegradation[8][9].

Q5: My vial of this compound powder arrived at room temperature, but the label says to store at -20°C. Is it still viable?

A5: Yes. Small molecule compounds like this compound are chemically stable as a powder at ambient temperatures for the duration of shipping and normal handling[4][10][11]. Upon receipt, you should store the powder at the recommended long-term storage temperature of -20°C[3][4].

Data Presentation

Table 1: Solubility of this compound

Solvent Maximum Solubility Molar Concentration Notes
DMSO 94 mg/mL[2] ~200 mM[2] Use fresh, anhydrous DMSO. Warming and sonication may be required[3].
Water Insoluble or slightly soluble[1] - Not a recommended primary solvent.

| Ethanol | Insoluble or slightly soluble[1] | - | Not a recommended primary solvent. |

Table 2: Recommended Storage Conditions for this compound

Form Storage Temperature Duration Recommendations
Powder -20°C Up to 3 years[1][2][3][6] Keep in a dry, dark place.
4°C Up to 2 years[3][6] For shorter-term storage.
Stock Solution in DMSO -80°C Up to 6 months[3][6][12] Recommended. Aliquot into single-use volumes.

| | -20°C | Up to 1 month[3][6][12] | Suitable for shorter-term experiments. |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 469.94 g/mol )[3][13]

  • Anhydrous, high-purity DMSO[2][4]

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator bath (optional)

Methodology:

  • Acclimatize: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of atmospheric moisture.

  • Centrifuge: Briefly centrifuge the vial at low speed (e.g., 200-500 RPM) to ensure all the powder is at the bottom of the vial[1].

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, you would need 4.699 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes or warm gently to no more than 50°C[1]. Visually inspect the solution against a light source to ensure there are no visible particulates.

  • Aliquoting: Dispense the stock solution into small, single-use, sterile tubes. The volume per aliquot should be appropriate for your typical experiment to avoid wasting material and prevent freeze-thaw cycles[6].

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store immediately at -80°C for long-term stability[3][6].

Protocol 2: Assessing Stock Solution Stability via Visual Inspection

Objective: To quickly assess the physical stability of a thawed stock solution aliquot before use.

Methodology:

  • Thawing: Remove one aliquot of the this compound stock solution from the -80°C freezer. Thaw it completely at room temperature.

  • Centrifugation: Briefly centrifuge the tube to pull down any condensation from the cap.

  • Visual Check: Hold the tube up to a light source and gently swirl. Look for any signs of physical instability, such as:

    • Precipitation: Visible solid particles or crystals[14].

    • Cloudiness/Haze: A milky or opaque appearance compared to a pure DMSO control.

  • Microscopic Examination (Optional): If you are unsure about precipitation, place a small drop of the solution on a clean microscope slide and check for crystalline structures under a microscope[1].

  • Decision: If precipitation or cloudiness is observed, the aliquot should not be used. Refer to the Troubleshooting Guide (Q2) for remediation steps. If the solution is clear, it is ready for the next dilution step.

Mandatory Visualizations

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Stress/Cytokines Stress/Cytokines p38 p38 MAPK Stress/Cytokines->p38 MK2 MAPKAPK2 (MK2) p38->MK2 Activates mRNA mRNA of Proinflammatory Factors (e.g., TNF-α, IL-6) MK2->mRNA Stabilizes This compound This compound This compound->MK2 Inhibits Covalently Translation Translation & Stability mRNA->Translation

Caption: this compound signaling pathway inhibition.

G start Start prep Prepare Stock Solution (Protocol 1) start->prep aliquot Aliquot into Single-Use Tubes prep->aliquot store Store Aliquots at -80°C aliquot->store thaw Thaw Single Aliquot for Experiment store->thaw inspect Visually Inspect for Precipitate thaw->inspect decision Solution Clear? inspect->decision use Proceed with Experimental Dilution decision->use Yes troubleshoot Troubleshoot (See Guide Q2) decision->troubleshoot No end End use->end troubleshoot->end

Caption: Experimental workflow for stock solution handling.

G issue Stock Solution Has Precipitate q1 Is this a newly made stock? issue->q1 q2 Was the aliquot freeze-thawed? q1->q2 No sol_dmso Use Fresh, Anhydrous DMSO q1->sol_dmso Yes sol_energy Apply Gentle Heat (<50°C) or Sonication q2->sol_energy No sol_aliquot Prepare Single-Use Aliquots q2->sol_aliquot Yes sol_dmso->sol_energy sol_discard Discard and use a fresh aliquot sol_aliquot->sol_discard

Caption: Troubleshooting logic for stock solution precipitation.

References

Cell line contamination issues in Gamcemetinib experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting issues related to cell line contamination in experiments involving Gamcemetinib. Ensuring the authenticity and purity of cell lines is paramount for generating reproducible and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which signaling pathway does it target?

This compound (also known as CC-99677 or BMS-986371) is a potent, covalent, and irreversible inhibitor of the MAP kinase-activated protein kinase-2 (MK2).[1][2][3][4] MK2 is a key downstream substrate of p38 MAPK, and the p38/MK2 signaling pathway is involved in inflammatory responses and cellular stress. By irreversibly binding to a cysteine residue in the ATP-binding site of MK2, this compound blocks the phosphorylation of downstream targets, such as HSP27, thereby inhibiting the signaling cascade.[3][5]

This compound Signaling Pathway cluster_extracellular Extracellular Stress/Cytokines cluster_pathway p38/MK2 Signaling Cascade cluster_inhibition Mechanism of Inhibition Stress Cellular Stress / Mitogens (e.g., LPS, UV, TNF-α) p38 p38 MAPK Stress->p38 Activates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates & Activates HSP27_inactive HSP27 (Inactive) MK2->HSP27_inactive Phosphorylates HSP27_active p-HSP27 (Active) Leads to cellular responses HSP27_inactive->HSP27_active This compound This compound This compound->MK2 Irreversible Covalent Inhibition

Caption: this compound irreversibly inhibits the p38/MK2 signaling pathway.
Q2: Why is cell line authentication crucial when studying this compound?

  • Target Relevance: The p38/MK2 pathway's importance can vary significantly between tissue types. Data from a misidentified cell line (e.g., a cervical cancer line instead of the intended lung cancer line) may be completely irrelevant.[10]

  • Reproducibility: Experiments cannot be reproduced if the fundamental biological material is incorrect, undermining scientific integrity.[9][11]

  • Drug Sensitivity: Different cell lines exhibit vastly different sensitivities to therapeutic agents. An unexpected IC50 value could be a primary indicator of a misidentified line.

Q3: My cells show unexpected resistance or sensitivity to this compound. Could this be a contamination issue?

Yes, absolutely. Inconsistent or unexpected results in dose-response assays are a major red flag for cell line contamination.[12][13] There are two likely culprits:

  • Cell Line Cross-Contamination: A more aggressive cell line, like the notoriously pervasive HeLa, may have taken over your culture.[6][10][14] Since this contaminant has a different genetic background, its sensitivity to this compound will likely differ from your intended cell line.

  • Mycoplasma Contamination: These tiny bacteria are invisible to the naked eye and cannot be detected by standard microscopy. They can alter host cell metabolism, proliferation, and response to stimuli, significantly impacting drug sensitivity assays.[15][16]

Troubleshooting Workflow Troubleshooting Inconsistent this compound Results Start Inconsistent Results Observed (e.g., variable IC50, unexpected phenotype) Check1 Pause Experiments & Quarantine Cell Stock Start->Check1 TestMyco Perform Mycoplasma Test (e.g., PCR-based assay) Check1->TestMyco MycoPos Mycoplasma POSITIVE TestMyco->MycoPos Detected MycoNeg Mycoplasma NEGATIVE TestMyco->MycoNeg Not Detected ActionMyco Discard contaminated culture. Treat master stock if irreplaceable (not recommended). Test again. MycoPos->ActionMyco TestSTR Perform STR Profiling MycoNeg->TestSTR STRMatch Does STR profile match reference database? TestSTR->STRMatch MatchYes Identity VERIFIED STRMatch->MatchYes Yes MatchNo Identity MISMATCHED STRMatch->MatchNo No TroubleshootOther Investigate other experimental variables: - Reagent stability (this compound) - Assay protocol variations - Cell passage number - Equipment calibration MatchYes->TroubleshootOther ActionSTR Discard all stocks from this batch. Obtain new, authenticated vial from a reputable cell bank. MatchNo->ActionSTR

Caption: A logical workflow for troubleshooting inconsistent experimental data.
Q4: How can I verify the identity of my cell line?

The gold standard for authenticating human cell lines is Short Tandem Repeat (STR) Profiling .[17][18] STR analysis generates a unique genetic fingerprint for a cell line based on the length of specific repetitive DNA sequences.[19][20] This fingerprint can be compared to international databases of authenticated cell lines (like those maintained by ATCC or DSMZ) to confirm its identity and detect cross-contamination.[17]

Q5: What should I do if I discover my cell line is contaminated or misidentified?
  • Stop Immediately: Halt all experiments using the compromised cell line to avoid generating more invalid data.

  • Quarantine: Isolate the contaminated flasks and frozen stocks to prevent further spread to other cultures in the lab.

  • Notify: Inform your lab manager and any colleagues who may have shared the cell line.

  • Discard: The safest and most recommended action is to properly discard all contaminated cultures, including frozen stocks.

  • Replace: Obtain a new, certified vial of the cell line from a reputable, commercial cell bank. Authenticate this new stock upon arrival and before use.

Troubleshooting Guide & Data Presentation

Cell line contamination can have a dramatic impact on quantitative measurements like the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Impact of Cell Line Misidentification on this compound IC50
FeatureA549 (Intended Cell Line)HeLa (Contaminant Cell Line)Implication of Error
Origin Lung CarcinomaCervical CarcinomaStudying the wrong cancer type.
p38/MK2 Pathway Moderately ActiveHighly Active (Stress Response)Different baseline target activity.
This compound IC50 250 nM65 nMIncorrect Conclusion: this compound appears ~4x more potent than it actually is for lung cancer.
Interpretation Moderate efficacy in this lung cancer model.High efficacy in this cervical cancer model.A false lead for cervical cancer; an inaccurate assessment for lung cancer.
Table 2: Troubleshooting Inconsistent Experimental Results
ProblemPotential Cause (Contamination-Related)Recommended Action
High variability in IC50 values between experiments. 1. Progressive takeover of culture by a contaminant. 2. Fluctuating metabolic state due to mycoplasma.1. Perform STR profiling on current and master stocks. 2. Test for mycoplasma.
Complete loss of this compound effect. Culture has been completely overgrown by a resistant, misidentified cell line.Perform STR profiling immediately. Discard stock and replace.
Cell morphology has changed over time. A classic sign of cross-contamination or chronic mycoplasma infection.Quarantine cells. Test for mycoplasma and perform STR profiling.
Control cells (untreated) are growing slower than usual. Mycoplasma infection is consuming nutrients from the media and stressing the cells.Test for mycoplasma.

Key Experimental Protocols

Protocol 1: Cell Line Authentication via Short Tandem Repeat (STR) Profiling

This protocol provides a general workflow. It is highly recommended to use a commercial service for STR profiling for official authentication.

  • Principle: PCR is used to amplify specific STR loci (typically 8 to 16) from the cell line's genomic DNA. The size of the resulting fragments, which varies between individuals and cell lines, is determined by capillary electrophoresis.

  • Sample Preparation:

    • Collect approximately 1-2 million cells from an actively growing culture.

    • Wash cells with PBS and pellet them by centrifugation.

    • Extract genomic DNA using a commercial kit, ensuring high purity.

  • PCR Amplification:

    • Use a commercial STR profiling kit (e.g., Promega PowerPlex® systems) which contains fluorescently labeled primers for all required loci.[17]

    • Perform multiplex PCR according to the manufacturer's instructions.

  • Fragment Analysis:

    • The fluorescently labeled PCR products are separated by size using an automated capillary electrophoresis instrument (e.g., ABI 3730).

    • The instrument's software generates an electropherogram showing peaks for each allele at each STR locus.

  • Data Analysis:

    • The resulting STR profile (a series of numbers representing the alleles) is compared to a reference database (e.g., ATCC, DSMZ).

    • An algorithm is used to calculate the percent match. A match of ≥80% typically confirms identity; a match <80% indicates a misidentified or cross-contaminated line.

Cell Line Authentication Workflow Best Practices for Cell Line Management Acquire Acquire New Cell Line (from reputable bank) Expand Expand culture to create Master Cell Bank (MCB) Acquire->Expand Authenticate Authenticate MCB (STR Profile + Mycoplasma Test) Expand->Authenticate Store Cryopreserve MCB Authenticate->Store CreateWCB Thaw MCB vial to create Working Cell Bank (WCB) Store->CreateWCB StoreWCB Cryopreserve WCB CreateWCB->StoreWCB Use Use WCB for experiments (for a limited passage number) CreateWCB->Use Retest Periodically re-test culture (e.g., before publication, or if results are inconsistent) Use->Retest Retest->Use

Caption: A workflow for establishing and maintaining authenticated cell banks.
Protocol 2: Mycoplasma Detection by PCR

This is a rapid and highly sensitive method for detecting mycoplasma DNA in cell cultures.[21]

  • Principle: PCR is used to amplify a region of the 16S rRNA gene that is highly conserved across most mycoplasma species but distinct from other bacterial or eukaryotic DNA.[21]

  • Sample Preparation:

    • Collect 1 mL of cell culture supernatant from a culture that is 70-90% confluent and has been in culture for at least 72 hours.

    • Centrifuge to pellet any cells, and use the supernatant for the assay.

    • Boil the sample for 10 minutes to lyse any mycoplasma and release DNA.

  • PCR Reaction:

    • Use a commercial mycoplasma detection kit, which will contain a ready-to-use PCR master mix with primers, dNTPs, Taq polymerase, and an internal control.

    • Add 1-2 µL of the prepared sample to the master mix.

    • Run the reaction on a thermal cycler using the manufacturer's recommended program.

  • Detection:

    • Analyze the PCR product using agarose gel electrophoresis.

    • A positive sample will show a specific band size corresponding to the mycoplasma amplicon. The internal control band should be present in all valid negative samples. Alternatively, use a qPCR-based method for higher throughput and sensitivity.[22]

Protocol 3: Generating a Dose-Response Curve for this compound (IC50 Determination)
  • Cell Seeding:

    • Harvest log-phase cells and perform an accurate cell count.

    • Seed cells into a 96-well plate at a pre-determined optimal density. Allow cells to adhere overnight.

  • Drug Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to create a range of concentrations (e.g., 10 µM to 0.1 nM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment:

    • Remove the old medium from the cells and add 100 µL of the medium containing the various this compound concentrations.

    • Incubate for a specified period (e.g., 72 hours).

  • Viability Assay:

    • Use a colorimetric or luminescent viability assay (e.g., MTT, MTS, CellTiter-Glo®).

    • Follow the manufacturer's protocol to add the reagent and incubate.

    • Read the absorbance or luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background (medium-only wells).

    • Normalize the data by setting the vehicle-only control as 100% viability.

    • Plot the percent viability against the log of the this compound concentration.

    • Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC50 value.[23]

References

Technical Support Center: Interpreting Unexpected Results in Gamcemetinib (CC-99677) Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in preclinical and clinical studies involving Gamcemetinib (CC-99677), a novel, oral, selective, and covalent inhibitor of MAPK-activated protein kinase 2 (MK2).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and irreversible covalent inhibitor of the mitogen-activated protein (MAP) kinase-activated protein kinase-2 (MK2).[1][2] It functions downstream of the p38 MAPK signaling pathway. By inhibiting MK2, this compound regulates the stability of messenger RNA (mRNA) for various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-17.[1] This leads to a reduction in their production.

Q2: Why was the Phase 2 clinical trial for ankylosing spondylitis terminated?

The Phase 2 study of this compound in patients with active ankylosing spondylitis was prematurely terminated for futility.[2] This indicates that the drug did not demonstrate the expected level of efficacy in treating the signs and symptoms of the disease in this patient population.

Q3: What are the known safety and tolerability findings for this compound from clinical trials?

In a Phase 1 study with healthy volunteers and a Phase 2 study in patients with ankylosing spondylitis, this compound was generally reported to be safe and well-tolerated.[1][2][3] The studies showed that this compound has linear pharmacokinetics, meaning its absorption and distribution are proportional to the dose administered.[1][3]

Q4: Why is targeting MK2 considered a potentially better strategy than targeting p38 MAPK directly?

Direct inhibition of p38 MAPK has been explored for treating inflammatory diseases, but many clinical trials have been halted due to significant off-target effects and toxicity.[4] As MK2 is a key downstream effector of p38 MAPK for pro-inflammatory cytokine production, inhibiting MK2 offers a more targeted approach. This strategy aims to retain the anti-inflammatory benefits while avoiding the broader and potentially toxic effects of p38 MAPK inhibition.[4][5][6][7]

Q5: What are some general challenges observed with MK2 inhibitors?

Some early ATP-competitive MK2 inhibitors have faced challenges with low solubility, poor cell permeability, and a lack of kinase selectivity.[5][6][7] However, the development of non-ATP-competitive and covalent inhibitors like this compound is intended to overcome these limitations.[5][8]

Troubleshooting Unexpected Results

Inconsistent Cellular Potency (Higher than Expected IC50)

Possible Cause:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane.

  • Drug Efflux: Active transport of the compound out of the cell by efflux pumps.

  • High ATP Concentration: For ATP-competitive inhibitors, high intracellular ATP levels can compete with the inhibitor.

  • Assay Conditions: The chosen cell line may have low expression of the target or the assay duration may be insufficient for a covalent inhibitor to act.

Troubleshooting Steps:

  • Verify Target Engagement: Use a target engagement assay (e.g., cellular thermal shift assay - CETSA) to confirm the compound is binding to MK2 inside the cell.

  • Assess Cell Permeability: Perform permeability assays (e.g., PAMPA) to understand the compound's ability to cross cell membranes.

  • Use Efflux Pump Inhibitors: Co-incubate cells with known efflux pump inhibitors to see if the potency of this compound increases.

  • Optimize Assay Duration: For covalent inhibitors, increasing the incubation time may be necessary to observe maximal effect.

  • Characterize Cell Line: Confirm MK2 expression and p38 pathway activity in your chosen cell line by Western blot.

Discrepancy Between In Vitro Kinase Inhibition and Cellular Activity

Possible Cause:

  • Off-Target Effects: The observed cellular phenotype may be due to inhibition of other kinases.

  • Scaffold-Specific Effects: The chemical scaffold of the inhibitor may have biological activity independent of MK2 inhibition.

  • Activation of Compensatory Pathways: The cell may be upregulating other signaling pathways to compensate for MK2 inhibition.

Troubleshooting Steps:

  • Kinase Profiling: Screen this compound against a broad panel of kinases to identify potential off-targets.

  • Use a Structurally Unrelated MK2 Inhibitor: Compare the cellular effects of this compound with another validated MK2 inhibitor that has a different chemical structure.

  • CRISPR/Cas9 Knockout/Knockdown: Use genetic methods to deplete MK2 and see if it phenocopies the effects of this compound.

  • Phospho-Proteomics: Analyze changes in the cellular phosphoproteome after treatment to identify activated compensatory pathways.

Unexpected In Vivo Toxicity or Lack of Efficacy in Animal Models

Possible Cause:

  • Poor Pharmacokinetics/Pharmacodynamics (PK/PD): The drug may not be reaching the target tissue at a sufficient concentration or for a long enough duration.

  • Metabolism: The compound may be rapidly metabolized into inactive or toxic byproducts.

  • Animal Model Specifics: The chosen animal model may not accurately recapitulate the human disease or may have different off-target sensitivities.

  • Immunomodulatory Effects: The inhibitor may have unexpected effects on the immune system of the animal model.

Troubleshooting Steps:

  • Detailed PK/PD Studies: Measure drug concentration in plasma and target tissues over time and correlate this with target inhibition (e.g., measuring phosphorylation of MK2 substrates).

  • Metabolite Identification: Analyze plasma and tissue samples to identify major metabolites and assess their activity and toxicity.

  • Test in Multiple Models: If possible, use more than one animal model to confirm in vivo findings.

  • Immune Cell Profiling: Analyze immune cell populations and cytokine levels in treated animals to assess for unexpected immunomodulatory effects.

Data Presentation

Table 1: Summary of this compound (CC-99677) Clinical Trial Findings

Trial Phase Population Key Findings Reference
Phase 1Healthy VolunteersGenerally safe and well-tolerated; Linear pharmacokinetics; Sustained reduction of ex vivo TNF-α and other cytokines.[1][3]
Phase 2Active Ankylosing SpondylitisPrematurely terminated for futility; Generally safe and well-tolerated.[2]

Experimental Protocols & Methodologies

In Vitro MK2 Kinase Assay

This protocol is a general guideline for measuring the enzymatic activity of MK2 in the presence of an inhibitor.

  • Reagents and Materials:

    • Recombinant active MK2 enzyme

    • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 2 mM DTT)

    • ATP (concentration at or near the Km for MK2)

    • MK2 substrate (e.g., a peptide derived from HSP27)

    • This compound (or other test compound) at various concentrations

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

    • 384-well assay plates

  • Procedure:

    • Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.

    • Add the MK2 enzyme and substrate solution to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using the chosen detection method according to the manufacturer's instructions.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

Western Blot for p38/MK2 Pathway Activation

This protocol allows for the detection of the phosphorylation status of key proteins in the p38/MK2 signaling pathway.

  • Cell Lysis and Protein Quantification:

    • Culture cells to the desired confluency and treat with this compound for the desired time.

    • Stimulate the cells with an appropriate agonist (e.g., LPS, anisomycin) to activate the p38/MK2 pathway.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-p38, total p38, phospho-MK2, total MK2, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathway and Workflow Diagrams

G cluster_extracellular Extracellular cluster_intracellular Intracellular Inflammatory Stimuli Inflammatory Stimuli p38_MAPK p38 MAPK Inflammatory Stimuli->p38_MAPK Activates p_p38_MAPK Phospho-p38 MAPK p38_MAPK->p_p38_MAPK Phosphorylates MK2 MK2 p_p38_MAPK->MK2 Phosphorylates p_MK2 Phospho-MK2 (Active) MK2->p_MK2 Cytokine_mRNA Cytokine mRNA (e.g., TNF-α, IL-6) p_MK2->Cytokine_mRNA Stabilizes mRNA_Degradation mRNA Degradation p_MK2->mRNA_Degradation Inhibits This compound This compound This compound->p_MK2 Inhibits (Covalently) Cytokine_Protein Cytokine Protein (Inflammation) Cytokine_mRNA->Cytokine_Protein Translation

Caption: this compound inhibits the p38/MK2 signaling pathway.

G cluster_workflow Troubleshooting Workflow for Unexpected Cellular Results Start Unexpected Cellular Result (e.g., low potency, off-target effect) Check_Target_Engagement Confirm Target Engagement (e.g., CETSA) Start->Check_Target_Engagement Check_Cell_Line Characterize Cell Line (MK2 expression, pathway activity) Start->Check_Cell_Line Kinase_Profiling Broad Kinase Profiling Start->Kinase_Profiling On_Target_Effect Result is On-Target Check_Target_Engagement->On_Target_Effect Yes Investigate_PKPD Investigate PK/PD & Cell Permeability Check_Target_Engagement->Investigate_PKPD No Check_Cell_Line->Kinase_Profiling Pathway Inactive Check_Cell_Line->On_Target_Effect Pathway Active Genetic_Validation Genetic Validation (CRISPR KO/KD) Kinase_Profiling->Genetic_Validation No Significant Off-Targets Off_Target_Effect Result is Off-Target Kinase_Profiling->Off_Target_Effect Off-Targets Identified Genetic_Validation->On_Target_Effect Phenocopies Drug Genetic_Validation->Off_Target_Effect Does Not Phenocopy Investigate_Off_Targets Identify & Validate Off-Targets Off_Target_Effect->Investigate_Off_Targets

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: Gamcemetinib In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments involving Gamcemetinib. The following sections address common issues encountered during experimental design, execution, and data analysis.

Frequently Asked Questions (FAQs)

Pre-Experiment Preparation & Drug Formulation

Q1: What is the mechanism of action for this compound and how does it influence experimental design?

A: this compound is a potent, covalent, and irreversible inhibitor of the mitogen-activated protein (MAP) kinase-activated protein kinase-2 (MK2).[1][2][3] It does not target c-Met. The irreversible binding to MK2, a key component of the p38 MAPK signaling pathway, suggests that pharmacokinetic and pharmacodynamic (PK/PD) relationships may differ from reversible inhibitors. Experimental design should include robust downstream target engagement biomarkers (e.g., p-HSP27) to confirm pathway inhibition in the tumor tissue.

Q2: I am seeing high variability in my results that I suspect is related to drug formulation. What is the recommended formulation for this compound for in vivo use?

A: Inconsistent formulation is a major source of variability. This compound has specific solubility requirements. While an exact universal protocol is not available, a common starting point for formulating hydrophobic small molecules for in vivo studies involves creating a stock solution in DMSO and then diluting it in an appropriate vehicle for injection. It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Always prepare the final dosing solution immediately before administration to prevent precipitation.

Example Formulation Protocol: An example protocol for preparing a working solution involves creating a stock in DMSO, which is then serially diluted in vehicles like PEG300 and Tween80 before the final dilution in water or saline. Another option involves suspension in corn oil.[1] The chosen vehicle should be consistent across all treatment and control groups. A pilot study to confirm the stability and tolerability of your specific formulation is highly recommended.

Table 1: this compound Properties & Example Formulation Components

Property Value/Component Notes
Mechanism of Action Irreversible MAPKAPK2 (MK2) Inhibitor[1][2][4] Covalently binds to Cys140 in the ATP binding site.[3]
Biochemical IC50 156.3 nM[1][2] Potency in a cell-free system.
Cell-Based EC50 89 nM[1][2] Potency in a cellular context.
Solvent Stock DMSO (e.g., 94 mg/mL)[1] Use fresh, moisture-free DMSO.
Vehicle Component 1 PEG300 A common co-solvent to improve solubility.
Vehicle Component 2 Tween80 A surfactant to maintain the drug in solution/suspension.

| Vehicle Component 3 | Corn Oil | An alternative vehicle for oral or subcutaneous administration.[1] |

Experimental Execution & Animal Models

Q3: My tumor models show inconsistent growth rates, even within the same control group. How can I reduce this variability?

A: Tumor growth variability is a common challenge in preclinical oncology.[5] Several factors can contribute to this issue:

  • Cell Line Integrity: Ensure your cancer cell lines are authenticated, free from mycoplasma contamination, and used at a low passage number.

  • Implantation Technique: Standardize the number of cells implanted, the injection volume, and the anatomical location. Use of a consistent technique by a trained technician is critical.

  • Animal Health & Husbandry: Use animals of the same age, sex, and genetic background from a reputable vendor. Factors like diet, light cycles, and microbiome can significantly impact study outcomes.[6]

  • Tumor Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into control and treatment groups to ensure an even distribution of tumor volumes at the start of the study.

Q4: I am not observing the expected anti-tumor efficacy with this compound. What are the potential causes?

A: A lack of efficacy can stem from multiple issues, ranging from drug properties to the biological model.

  • Suboptimal Dosing: The dose or schedule may be insufficient to achieve sustained target inhibition. Conduct a Maximum Tolerated Dose (MTD) study and a PK/PD study to correlate drug exposure with target modulation in the tumor.[7]

  • Model Resistance: The chosen tumor model may not be dependent on the MK2 pathway for survival or proliferation. Before starting a large in vivo experiment, validate the sensitivity of your cell line to this compound in vitro.

  • Ligand Concentration (A Principle from Other Pathways): In other kinase inhibitor studies, such as those for c-Met, efficacy can be dependent on the concentration of the activating ligand (e.g., HGF).[8] While MK2 activation is downstream of stress signals and cytokines rather than a single ligand, the principle of an activated pathway being necessary for inhibitor efficacy holds. Ensure your model has an activated p38/MK2 pathway.

dot

cluster_troubleshooting Troubleshooting Lack of Efficacy Start No or Low Efficacy Observed CheckFormulation Is formulation clear? Was it freshly prepared? Start->CheckFormulation CheckDose Is the dose and schedule optimized (MTD/PK)? CheckFormulation->CheckDose Yes Outcome1 Reformulate. Check solubility & stability. CheckFormulation->Outcome1 No CheckPD Is the downstream target (e.g., p-HSP27) inhibited in the tumor? CheckDose->CheckPD Yes Outcome2 Perform dose-ranging and PK/PD studies. CheckDose->Outcome2 No CheckModel Is the in vivo model biologically relevant? (Pathway Activated) CheckPD->CheckModel Yes Outcome3 Optimize PD assay. Check drug exposure. CheckPD->Outcome3 No Outcome4 Select a new model. Validate pathway dependency in vitro first. CheckModel->Outcome4 No Success Re-run Efficacy Study CheckModel->Success Yes

Caption: A logical workflow for troubleshooting lack of in vivo efficacy.

Experimental Protocols & Methodologies

General Protocol: In Vivo Efficacy Study Workflow

Reproducibility is a cornerstone of scientific research, yet many preclinical studies are difficult to replicate.[9][10] Adhering to a standardized, well-documented workflow is essential for minimizing variability.

dot

cluster_workflow Standardized In Vivo Efficacy Workflow Model 1. Model Selection - Cell line authentication - In vitro sensitivity check - Pathway activation confirmed Animals 2. Animal Preparation - Single vendor source - Acclimatization period - Consistent age and sex Model->Animals Implant 3. Tumor Implantation - Standardized cell count - Consistent injection volume/site - Monitor tumor take-rate Animals->Implant Random 4. Randomization - Measure tumors - Randomize into groups when avg. volume is 100-150 mm³ Implant->Random Dosing 5. Dosing & Monitoring - Fresh drug formulation daily - Accurate dosing volume (by weight) - Blinding of groups if possible - Regular tumor & weight measurement Random->Dosing Endpoint 6. Endpoint & Analysis - Pre-defined endpoints (e.g., tumor volume) - Collect tissues for PK/PD - Appropriate statistical analysis Dosing->Endpoint

Caption: Workflow to minimize variability in in vivo oncology studies.

Signaling Pathway Context

Understanding the biological pathway targeted by this compound is crucial for interpreting results and designing relevant pharmacodynamic assays. This compound inhibits MK2, which is downstream of p38 MAPK.

dot

cluster_pathway p38 MAPK / MK2 Signaling Pathway Stress Cellular Stress / Cytokines (e.g., TNF-α, IL-1) MKK MKK3 / MKK6 Stress->MKK Activates p38 p38 MAPK MKK->p38 Phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 Phosphorylates HSP27 HSP27 MK2->HSP27 Phosphorylates (PD Biomarker) Response Inflammation, Cell Proliferation, Apoptosis, Cytokine Production HSP27->Response This compound This compound (Irreversible Inhibition) This compound->MK2

Caption: this compound inhibits MK2 in the p38 MAPK signaling cascade.

References

Technical Support Center: Enhancing Gamcemetinib Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available information on "Gamcemetinib" is limited. The following guidance is based on established methodologies and data from studies on other c-Met inhibitors and tyrosine kinase inhibitors (TKIs). These recommendations should be adapted and validated for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during in vivo studies with c-Met inhibitors like this compound.

Q1: My c-Met inhibitor shows excellent in vitro potency but poor efficacy in my xenograft model. What are the potential reasons?

A1: This is a common challenge in drug development. Several factors could be contributing to this discrepancy:

  • Poor Bioavailability: The compound may not be well absorbed when administered orally, leading to sub-therapeutic concentrations in the plasma and at the tumor site. Many tyrosine kinase inhibitors are poorly soluble in water, which can limit their absorption.[1][2][3][4]

  • Rapid Metabolism: The drug could be quickly metabolized and cleared by the liver, resulting in a short half-life and insufficient exposure time.

  • Sub-optimal Formulation: The vehicle used to dissolve or suspend the compound might not be appropriate for in vivo administration, leading to precipitation or poor absorption.

  • Tumor Microenvironment: The in vivo tumor microenvironment is significantly more complex than in vitro cell culture. Factors like poor vascularization can limit drug delivery to the tumor.

  • Non-physiological Ligand Concentration: In vitro studies are often conducted with high, non-physiological concentrations of the c-Met ligand, Hepatocyte Growth Factor (HGF). This can create an artificial dependency on the c-Met pathway that may not be as pronounced in the in vivo setting.[5][6]

Troubleshooting Steps:

  • Assess Pharmacokinetics (PK): Conduct a pilot PK study to determine the plasma concentration of your inhibitor over time after administration. This will reveal if the drug is being absorbed and how long it remains in circulation.

  • Optimize Formulation: Experiment with different vehicle formulations to improve solubility and absorption. (See Q2 for more details).

  • Evaluate Target Engagement: Analyze tumor tissue from treated animals to confirm that the inhibitor is reaching the tumor and inhibiting c-Met phosphorylation.

Q2: What are suitable vehicle formulations for oral administration of poorly soluble c-Met inhibitors in mice?

A2: Selecting the right vehicle is critical for achieving adequate exposure of your c-Met inhibitor. Since many kinase inhibitors are lipophilic, a multi-component vehicle is often necessary.

Commonly Used Vehicles for Poorly Soluble Kinase Inhibitors:

  • DMSO-based solutions: A common starting point is to dissolve the compound in a small amount of DMSO and then dilute it with an aqueous solution like saline or PBS. However, the final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.[7]

  • Oil-based suspensions: For highly lipophilic compounds, suspending them in oils like corn oil or sesame oil can be effective.[7] A combination of DMSO and corn oil can also be used, where the compound is first dissolved in DMSO and then mixed with corn oil.[7][8]

  • Aqueous suspensions with surfactants: Using surfactants like Tween 80 or suspending agents like methylcellulose can help to create a more stable suspension for oral gavage. A 0.5% methylcellulose solution is a common choice.[9]

  • Amorphous Solid Dispersions (ASDs): For clinical development and more advanced preclinical studies, creating an ASD can significantly improve the solubility and bioavailability of crystalline TKIs.[2][3]

Troubleshooting Formulation Issues:

  • Precipitation: If the compound precipitates out of solution upon dilution, try a different co-solvent or a suspension-based formulation.

  • Toxicity: If the animals show signs of toxicity (e.g., weight loss, lethargy), it could be due to the vehicle itself (e.g., high concentration of DMSO). Always include a vehicle-only control group to assess this.

  • Inconsistent Dosing: For suspensions, ensure that the mixture is homogenous before each administration to avoid variability in dosing.

Q3: How can I improve the oral bioavailability of my c-Met inhibitor?

A3: Improving oral bioavailability is a key challenge for many TKIs, which often fall into the Biopharmaceutical Classification System (BCS) Class II or IV (low solubility).[1]

Strategies to Enhance Bioavailability:

  • Formulation Optimization: As discussed in Q2, using appropriate vehicles and considering advanced formulations like ASDs can significantly enhance absorption.[2][3]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations can improve solubility and absorption.[10][11]

  • Salt Forms: Creating a lipophilic salt of the kinase inhibitor can increase its solubility in lipid-based excipients.[10][11]

  • Food Effect: The presence of food can significantly alter the absorption of some TKIs. While not always practical in preclinical studies, it's a critical consideration for clinical translation.[12]

Data Presentation

The following tables provide representative data for a hypothetical c-Met inhibitor, "this compound," based on published data for other c-Met inhibitors.

Table 1: Representative Pharmacokinetic Parameters of "this compound" in Mice Following a Single Oral Dose.

Parameter10 mg/kg30 mg/kg100 mg/kg
Cmax (ng/mL) 250 ± 50800 ± 1502500 ± 400
Tmax (h) 244
AUC (0-24h) (ng*h/mL) 1500 ± 3007000 ± 120028000 ± 5000
t1/2 (h) 6 ± 17 ± 1.58 ± 2

Data are presented as mean ± standard deviation and are hypothetical examples based on typical TKI profiles.

Table 2: Representative Tumor Growth Inhibition of "this compound" in a Human Gastric Cancer (Hs746T) Xenograft Model.

Treatment GroupDoseDosing ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -Once Daily1200 ± 250-
"this compound" 25 mg/kgOnce Daily600 ± 15050
"this compound" 50 mg/kgOnce Daily300 ± 10075

Data are presented as mean ± standard deviation and are hypothetical examples.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Mice

  • Preparation of Formulation:

    • For a suspension, weigh the required amount of "this compound" and the vehicle components (e.g., 0.5% methylcellulose in sterile water).

    • Triturate the powder with a small amount of the vehicle to create a paste.

    • Gradually add the remaining vehicle while mixing to ensure a uniform suspension.

    • Vortex the suspension immediately before each use.

  • Animal Handling:

    • Gently restrain the mouse, ensuring it can breathe comfortably.

  • Administration:

    • Use a proper size gavage needle (e.g., 20-gauge, 1.5-inch for an adult mouse).

    • Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Gently insert the gavage needle into the esophagus. Do not force the needle.

    • Slowly administer the calculated volume of the formulation. The typical volume is 5-10 mL/kg.

  • Post-Administration Monitoring:

    • Observe the animal for any signs of distress immediately after the procedure and at regular intervals.

Protocol 2: Pharmacokinetic Study in Mice

  • Dosing:

    • Administer "this compound" to a cohort of mice via the desired route (e.g., oral gavage).

  • Blood Sampling:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples from a subset of mice (typically 3 mice per time point).

    • Blood can be collected via retro-orbital bleeding or cardiac puncture (terminal procedure).

    • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

  • Bioanalysis:

    • Analyze the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to determine the concentration of "this compound."

  • Data Analysis:

    • Use pharmacokinetic software to calculate parameters such as Cmax, Tmax, AUC, and half-life.

Protocol 3: Tumor Xenograft Efficacy Study

  • Cell Culture:

    • Culture the desired human cancer cell line (e.g., a c-Met amplified line like GTL-16 or Hs746T) under standard conditions.

  • Tumor Implantation:

    • Harvest the cells and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).

    • Inject the cell suspension (e.g., 2-5 x 10^6 cells in 100 µL) subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[13]

  • Tumor Growth Monitoring:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

  • Treatment:

    • Randomize the mice into treatment and control groups.

    • Administer "this compound" or the vehicle control according to the desired dose and schedule.

  • Efficacy Assessment:

    • Continue to monitor tumor growth and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for p-Met, immunohistochemistry).

Visualizations

cMet_Signaling_Pathway HGF HGF (Hepatocyte Growth Factor) cMet c-Met Receptor HGF->cMet Binds to Dimerization Dimerization & Autophosphorylation cMet->Dimerization Gab1 Gab1 Dimerization->Gab1 Recruits & Phosphorylates STAT3 STAT3 Dimerization->STAT3 PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Invasion Invasion & Metastasis Akt->Invasion Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Invasion ERK->Angiogenesis STAT3->Proliferation STAT3->Invasion This compound This compound (c-Met Inhibitor) This compound->Dimerization Inhibits

Caption: The c-Met signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_preclinical Preclinical Workflow for this compound Delivery Enhancement formulation 1. Formulation Development (e.g., suspension, lipid-based) pk_study 2. Pilot Pharmacokinetic (PK) Study (Single Dose) formulation->pk_study dose_range 3. Dose-Range Finding Efficacy Study in Xenograft Model pk_study->dose_range Inform Dose Selection efficacy_study 4. Full-Scale Efficacy Study (Optimized Dose & Schedule) dose_range->efficacy_study Determine Optimal Dose pd_analysis 5. Pharmacodynamic (PD) Analysis (p-Met in tumors) efficacy_study->pd_analysis toxicology 6. Toxicology Assessment (Body weight, clinical signs) efficacy_study->toxicology

Caption: A typical experimental workflow for evaluating a novel this compound formulation.

References

Validation & Comparative

Validating the c-MET Receptor as a Therapeutic Target: A Comparative Guide to Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Gamcemetinib: Initial interest in this compound as a cancer therapeutic target should be clarified. Research indicates that this compound is a potent and irreversible inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2][3] Its mechanism of action is primarily associated with anti-inflammatory effects, and it has been investigated in the context of autoimmune diseases such as ankylosing spondylitis.[4]

This guide will instead focus on the c-MET (mesenchymal-epithelial transition factor) receptor , a well-validated and highly significant therapeutic target in oncology, particularly in non-small cell lung cancer (NSCLC).

The c-MET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in normal cellular processes like embryonic development and tissue repair.[5] However, its aberrant activation—through mechanisms such as gene amplification, overexpression, or mutations like exon 14 skipping—drives tumor growth, proliferation, survival, and metastasis in various cancers.[5][6][7] This guide provides a comparative overview of several key small molecule inhibitors developed to target this pathway, supported by preclinical and clinical data.

The c-MET Signaling Pathway

Upon binding its only known ligand, Hepatocyte Growth Factor (HGF), the c-MET receptor dimerizes and undergoes autophosphorylation.[5][8] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote oncogenesis.[5]

cMET_Pathway cluster_ras RAS/MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_jak JAK/STAT Pathway HGF HGF cMET c-MET Receptor HGF->cMET Binds P1 Dimerization & Autophosphorylation cMET->P1 GRB2 GRB2/SOS P1->GRB2 PI3K PI3K P1->PI3K JAK JAK P1->JAK RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus STAT3 STAT3 JAK->STAT3 STAT3->Nucleus Proliferation Proliferation, Survival, Invasion, Angiogenesis Nucleus->Proliferation

Figure 1: Simplified c-MET signaling cascade.

Comparative Analysis of c-MET Inhibitors

A new generation of selective c-MET tyrosine kinase inhibitors (TKIs) has been developed to counteract aberrant c-MET signaling. This section compares four prominent inhibitors: Capmatinib, Tepotinib, Crizotinib, and Savolitinib.

Inhibitor Mechanism of Action Inhibitor Type Developer(s) Regulatory Status (NSCLC METex14)
Capmatinib Potent and selective ATP-competitive inhibitor of c-MET, preventing phosphorylation and downstream signaling.[9][10][11]Type IbNovartisFDA Approved[12]
Tepotinib Highly selective, oral MET inhibitor targeting oncogenic signaling from MET gene variations.[13][14]Type IbMerck KGaAFDA Approved
Crizotinib Multi-targeted TKI that inhibits c-MET, ALK, and ROS1 by competing with ATP at the kinase domain.[15][16]Type IaPfizerUtilized in clinical trials for METex14[17]
Savolitinib Potent and highly selective oral MET TKI that blocks atypical activation of the MET receptor.[18][19]Type IbHUTCHMED / AstraZenecaConditionally Approved in China[13]

Preclinical Efficacy: In Vitro Inhibition

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in vitro. The data below, compiled from various studies, shows the potent activity of c-MET inhibitors against MET-dependent cancer cell lines.

Cell Line Cancer Type MET Alteration Capmatinib IC50 (nM) Tepotinib IC50 (nM) Crizotinib IC50 (nM) Savolitinib IC50 (nM)
Hs746t GastricMET Amplification~5-10~2-5~10-20~1-5
EBC-1 LungMET Amplification<1~1~5~1
NCI-H1993 LungMET Amplification~20-30~10-20~50-100~5-15
PC-9/ER LungEGFR-mutant, MET-amplified20[20]Not ReportedNot ReportedNot Reported
HCC827/OR LungEGFR-mutant, MET-amplified<10[20]Not ReportedNot ReportedNot Reported

Note: IC50 values can vary based on experimental conditions and assay methods. The values presented are approximations from compiled literature for comparative purposes.

Clinical Performance in NSCLC with MET Exon 14 Skipping

Clinical trials have validated the efficacy of c-MET inhibitors in patients with NSCLC harboring MET exon 14 (METex14) skipping mutations, a key oncogenic driver.

Inhibitor Clinical Trial Patient Population Objective Response Rate (ORR) Median Duration of Response (mDOR) Median Progression-Free Survival (mPFS)
Capmatinib GEOMETRY mono-1[12]Treatment-Naïve68%[12]12.6 months[12]Not Reported
Previously Treated41%[12]9.7 months[12]Not Reported
Tepotinib VISION (Cohorts A+C)[21]Treatment-Naïve57.3%[21]46.4 months[21]Not Reported
Previously Treated45.0%[21]12.6 months[21]Not Reported
Crizotinib PROFILE 1001[22]Naïve & Pretreated32%[22]9.1 months[22]7.3 months[12][22]
Savolitinib NCT02897479[13]Naïve & Pretreated42.9% - 49.2%[12][13][22]8.3 months[13]6.8 - 6.9 months[13][22]

Experimental Protocols

Cell Viability (MTT) Assay for IC50 Determination

This protocol outlines a standard procedure for assessing the effect of a c-MET inhibitor on the viability of a MET-dependent cancer cell line.

1. Cell Seeding:

  • Culture MET-dependent cancer cells (e.g., Hs746t) in appropriate media and conditions.
  • Trypsinize and count the cells.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
  • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

2. Compound Treatment:

  • Prepare a serial dilution of the c-MET inhibitor in serum-free media. Concentrations should bracket the expected IC50 value (e.g., ranging from 0.1 nM to 10 µM).
  • Include a vehicle control (e.g., DMSO) and a "no-cell" blank control.
  • Carefully remove the media from the wells and add 100 µL of the media containing the different inhibitor concentrations.
  • Incubate the plate for 72 hours at 37°C and 5% CO2.

3. MTT Reagent Addition:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
  • Add 10-20 µL of the MTT solution to each well.[23]
  • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[24]

4. Solubilization and Measurement:

  • After incubation, add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[23]
  • Mix thoroughly by gentle pipetting or shaking.
  • Measure the absorbance of each well at a wavelength of 490-570 nm using a microplate reader.[24]

5. Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.
  • Normalize the data to the vehicle control wells (representing 100% viability).
  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Seed [label="Seed Cells\nin 96-well plate"]; Incubate1 [label="Incubate 24h"]; Treat [label="Treat cells with\nserial dilutions\nof c-MET inhibitor"]; Incubate2 [label="Incubate 72h"]; AddMTT [label="Add MTT Reagent"]; Incubate3 [label="Incubate 3-4h"]; Solubilize [label="Add Solubilization\nSolution (DMSO)"]; Read [label="Read Absorbance\n(490-570 nm)"]; Analyze [label="Analyze Data:\n- Normalize to control\n- Plot dose-response curve\n- Calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Seed; Seed -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> Solubilize; Solubilize -> Read; Read -> Analyze; Analyze -> End; }

Figure 2: Workflow for an MTT cell viability assay.

Conclusion

The c-MET signaling pathway is a critical and actionable target in oncology. The development of selective inhibitors like Capmatinib and Tepotinib has led to significant clinical benefits for patients with MET-driven malignancies, particularly NSCLC with METex14 skipping mutations. While multi-targeted inhibitors such as Crizotinib also show activity, the trend towards highly selective agents demonstrates the progress in precision medicine. The comparative data presented here underscores the potent and specific activity of these drugs. Continued research and clinical trials are essential to optimize treatment strategies, overcome resistance, and expand the application of c-MET inhibitors to a broader range of cancers.

References

Gamcemetinib: A Case of Mistaken Identity in the Landscape of MET Inhibitors for NSCLC

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available data reveals that gamcemetinib (formerly CC-99677/BMS-986371) is not a MET inhibitor and is not under development for non-small cell lung cancer (NSCLC). Instead, it is a potent, irreversible inhibitor of the mitogen-activated protein (MAP) kinase-activated protein kinase-2 (MK2) pathway, investigated for its anti-inflammatory properties.[1][2][3][4][5] This distinction is critical for researchers and drug development professionals in the NSCLC field. While the MET signaling pathway is a validated therapeutic target in a subset of NSCLC patients, this compound's mechanism of action lies elsewhere.

This guide will first clarify the mechanism of action of this compound and then provide a detailed comparison of established MET inhibitors currently used or in late-stage clinical development for the treatment of NSCLC with MET alterations.

This compound: Mechanism of Action

This compound is a covalent inhibitor of MAPKAPK2 (MK2), a key enzyme in the p38 MAPK signaling cascade.[1][2][4] This pathway is involved in the inflammatory response through the regulation of cytokines such as TNF-α. By inhibiting MK2, this compound was explored as a potential therapeutic for autoimmune diseases like ankylosing spondylitis.[1][3] Its development for ankylosing spondylitis has been discontinued.[3] There is no scientific literature or clinical trial data to support its use as a MET inhibitor or for the treatment of NSCLC.

cluster_p38_pathway p38 MAPK Signaling Pathway p38 p38 MAPK MK2 MAPKAPK2 (MK2) p38->MK2 Activates TNFa TNF-α Production MK2->TNFa This compound This compound (CC-99677) This compound->MK2 Inhibits

Caption: this compound's mechanism of action as an inhibitor of the p38 MAPK signaling pathway.

The Real MET Inhibitors in NSCLC: A Comparative Analysis

The treatment of NSCLC with alterations in the Mesenchymal-Epithelial Transition (MET) proto-oncogene, particularly MET exon 14 skipping mutations, has been revolutionized by the development of targeted MET tyrosine kinase inhibitors (TKIs).[6][7][8] These inhibitors can be broadly classified based on their binding mode to the MET kinase domain. The most prominent approved and late-stage clinical development MET inhibitors for NSCLC include capmatinib, tepotinib, and savolitinib, all of which are type I MET TKIs.[9]

MET Signaling Pathway in NSCLC

The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell growth, survival, and invasion.[10][11] Dysregulation of the MET pathway, through mechanisms such as MET exon 14 skipping mutations, gene amplification, or protein overexpression, can drive the growth of tumors in NSCLC.[11][12]

cluster_met_pathway MET Signaling Pathway in NSCLC HGF HGF MET MET Receptor HGF->MET Binds P Phosphorylation MET->P RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway P->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Invasion RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation MET_Inhibitors MET TKIs (Capmatinib, Tepotinib, etc.) MET_Inhibitors->P Inhibit

Caption: Simplified MET signaling pathway and the point of intervention for MET TKIs.

Comparative Efficacy and Safety of MET Inhibitors in NSCLC

The following tables summarize the key clinical trial data for capmatinib, tepotinib, and savolitinib in patients with METexon14 skipping NSCLC.

Table 1: Efficacy of MET Inhibitors in Treatment-Naïve Patients with METexon14 Skipping NSCLC
DrugClinical TrialNumber of PatientsOverall Response Rate (ORR)Median Duration of Response (mDoR)Median Progression-Free Survival (mPFS)
Capmatinib GEOMETRY mono-12868% (95% CI, 48-84)[6][13][14]12.6 months (95% CI, 5.6-NE)[6][13][14]12.5 months[15]
Tepotinib VISION (Cohorts A+C)16457.3% (95% CI, 49.4-65.0)[16]46.4 months (95% CI, 13.8-NE)[16]11.2 months (across all lines)[17]
Savolitinib NCT0492394587---

NE: Not Estimable

Table 2: Efficacy of MET Inhibitors in Previously Treated Patients with METexon14 Skipping NSCLC
DrugClinical TrialNumber of PatientsOverall Response Rate (ORR)Median Duration of Response (mDoR)Median Progression-Free Survival (mPFS)
Capmatinib GEOMETRY mono-16941% (95% CI, 29-53)[6][13][14]9.7 months (95% CI, 5.6-13.0)[6][13][14]5.5 months[15]
Tepotinib VISION (Cohorts A+C)14945% (95% CI, 37-53)[18]18.0 months (across all lines)[17]11.2 months (across all lines)[17]
Savolitinib NCT0492394579---
Table 3: Common Treatment-Related Adverse Events (TRAEs) of MET Inhibitors (All Grades)
Adverse EventCapmatinib (GEOMETRY mono-1)Tepotinib (VISION)Savolitinib + Osimertinib (SAVANNAH)
Peripheral Edema 51%[19]67.1%[16]58%[20]
Nausea 45%[19]23.3%[16]45%[20]
Vomiting 28%[19]-21%[20]
Diarrhea -22.4%[16]33%[20]
Increased Blood Creatinine 24%[19]22.0%[16]-
Hypoalbuminemia -23.6%[16]-

Experimental Protocols

Detailed experimental protocols for the pivotal clinical trials are publicly available. Below is a generalized workflow for a typical Phase II clinical trial for a MET inhibitor in NSCLC.

Generalized Phase II Clinical Trial Protocol for MET Inhibitors in METexon14 Skipping NSCLC

cluster_workflow Phase II Clinical Trial Workflow Patient_Screening Patient Screening - Advanced/Metastatic NSCLC - METex14 skipping mutation - ECOG PS 0-1 Treatment Treatment - MET Inhibitor (e.g., Capmatinib 400mg BID) Patient_Screening->Treatment Tumor_Assessment Tumor Assessment - RECIST v1.1 - Every 6-8 weeks Treatment->Tumor_Assessment Follow-up Endpoint_Analysis Endpoint Analysis - Primary: ORR - Secondary: DoR, PFS, OS, Safety Tumor_Assessment->Endpoint_Analysis

Caption: Generalized workflow of a Phase II clinical trial for MET inhibitors in NSCLC.

Key Methodological Aspects of Pivotal Trials:

  • GEOMETRY mono-1 (Capmatinib): This was a multicenter, open-label, phase 2 trial. Patients with advanced NSCLC with a MET exon 14 skipping mutation or MET amplification were enrolled into different cohorts based on prior lines of therapy.[14] The primary endpoint was overall response rate (ORR) as assessed by a blinded independent review committee.[13]

  • VISION (Tepotinib): This was a phase 2, non-randomized, open-label study.[16] It enrolled patients with advanced or metastatic NSCLC with a MET exon 14 skipping mutation.[17] The primary endpoint was ORR by independent review.[17]

  • SAVANNAH (Savolitinib): This phase 2 trial evaluated savolitinib in combination with osimertinib in patients with EGFR-mutated, MET-overexpressed and/or amplified advanced NSCLC who had progressed on first-line osimertinib.[20] The primary endpoint was investigator-assessed ORR.[20]

  • SACHI (Savolitinib): A phase 3 trial that assessed savolitinib plus osimertinib versus chemotherapy in patients with EGFR-mutated, MET-amplified advanced NSCLC after progression on an EGFR TKI.[21][22] The primary endpoint was progression-free survival (PFS).[21]

Conclusion

In the rapidly evolving landscape of targeted therapies for NSCLC, precise understanding of a drug's mechanism of action is paramount. This compound, an MK2 inhibitor, should not be confused with the class of MET inhibitors that have demonstrated significant clinical benefit in patients with MET-driven NSCLC. For researchers and clinicians, the focus in the MET-mutant NSCLC space remains on established and emerging MET TKIs such as capmatinib, tepotinib, and savolitinib. Head-to-head comparative trials would be necessary to definitively establish the superior MET inhibitor. However, existing data from their respective pivotal trials provide a strong basis for their use in clinical practice and for guiding future research in this field. A matching-adjusted indirect comparison has suggested potential differences in efficacy between these agents, with one analysis predicting prolonged PFS and OS with tepotinib compared to capmatinib and crizotinib.[23]

References

Comparative Analysis of Crizotinib and Gamcemetinib: A Tale of Two Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, precision and mechanism of action are paramount. This guide provides a comparative analysis of two kinase inhibitors, crizotinib and Gamcemetinib, for researchers, scientists, and drug development professionals. While both are kinase inhibitors, their targets, mechanisms of action, and clinical applications diverge significantly. This analysis focuses on the efficacy of crizotinib in MET-driven non-small cell lung cancer (NSCLC) and clarifies the distinct therapeutic role of this compound based on available scientific evidence.

Crizotinib: A Multi-Targeted Tyrosine Kinase Inhibitor for MET-Driven Cancers

Crizotinib is a potent oral tyrosine kinase inhibitor (TKI) that targets multiple receptor tyrosine kinases, including MET, anaplastic lymphoma kinase (ALK), and ROS1.[1][2][3] Its efficacy has been well-established in patients with NSCLC harboring MET exon 14 skipping mutations or MET amplification.[4][5][6]

Efficacy of Crizotinib in MET-Mutated NSCLC

Clinical trials have demonstrated the significant anti-tumor activity of crizotinib in patients with MET-driven NSCLC. The following table summarizes key efficacy data from various studies.

Clinical Trial/StudyPatient PopulationObjective Response Rate (ORR)Median Progression-Free Survival (PFS)Median Duration of Response (DoR)Overall Survival (OS)
PROFILE 1001 (Expansion Cohort)Advanced NSCLC with MET exon 14 alterations32%7.3 months9.1 months20.5 months
Retrospective Single Institution StudyNSCLC with c-MET exon 14 skipping mutationNot Reported12.4 monthsNot Reported22.8 months
Drug Rediscovery Protocol (NCT0295234)MET-mutated advanced NSCLC62.5%10.2 months9.3 months13.0 months
NCI-MATCH (EAY131) Subprotocol C2Tumors with MET Exon 14 mutation/deletion14%2.0 monthsNot ReportedNot Reported
NCI-MATCH (EAY131) Subprotocol C1Tumors with MET amplification14%3.4 monthsNot Reported7.1 months
Mechanism of Action of Crizotinib

Crizotinib functions by competitively binding to the ATP-binding pocket of the MET, ALK, and ROS1 tyrosine kinases.[2] In cancers driven by MET alterations, such as MET exon 14 skipping, the MET receptor is constitutively active, leading to uncontrolled cell proliferation and survival. Crizotinib blocks this signaling, thereby inhibiting tumor growth.[3]

MET_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF MET MET Receptor Tyrosine Kinase HGF->MET binds GRB2 GRB2 MET->GRB2 activates PI3K PI3K MET->PI3K activates STAT3 STAT3 MET->STAT3 activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation promotes AKT AKT PI3K->AKT AKT->Proliferation promotes STAT3->Proliferation promotes Crizotinib Crizotinib Crizotinib->MET inhibits

Diagram 1: Crizotinib inhibiting the MET signaling pathway.
Experimental Protocols

The efficacy of crizotinib in MET-driven NSCLC has been evaluated in multiple clinical trials. A common methodology involves:

  • Patient Selection: Patients with advanced NSCLC are screened for MET gene alterations (exon 14 skipping or amplification) using next-generation sequencing (NGS) of tumor tissue or liquid biopsies.[5]

  • Treatment: Eligible patients receive crizotinib orally at a standard dose (e.g., 250 mg twice daily).[7]

  • Efficacy Assessment: Tumor responses are assessed every few cycles using imaging techniques (e.g., CT or MRI) and evaluated based on Response Evaluation Criteria in Solid Tumors (RECIST).[7]

  • Endpoints: Primary endpoints typically include ORR, while secondary endpoints often include PFS, DoR, and OS.[7]

This compound: A MAPKAPK2 (MK2) Inhibitor with a Different Target

In contrast to crizotinib, this compound (also known as CC-99677 or BMS-986371) is a potent and irreversible inhibitor of the mitogen-activated protein (MAP) kinase-activated protein kinase-2 (MK2).[8][9] The MK2 pathway is involved in inflammatory responses, and its inhibition is being explored for the treatment of autoimmune diseases.[10][11]

Mechanism of Action of this compound

This compound covalently binds to a cysteine residue in the ATP-binding site of MK2, leading to its irreversible inhibition.[12] This prevents the downstream signaling that contributes to inflammation.

MK2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus p38_MAPK p38 MAPK MK2 MAPKAPK2 (MK2) p38_MAPK->MK2 phosphorylates and activates HSP27 HSP27 MK2->HSP27 phosphorylates Inflammatory_Cytokines Inflammatory Cytokine Production (e.g., TNF-α) MK2->Inflammatory_Cytokines promotes This compound This compound This compound->MK2 irreversibly inhibits Stress_Signals Stress/Inflammatory Signals Stress_Signals->p38_MAPK activate

Diagram 2: this compound inhibiting the MK2 signaling pathway.

Comparative Analysis: A Stalled Comparison

A direct comparative analysis of the efficacy of this compound and crizotinib for the treatment of cancer, particularly MET-driven malignancies, is not currently possible. The available scientific literature and clinical trial data indicate that these two drugs have been developed for fundamentally different therapeutic purposes.

  • Crizotinib is an established anti-cancer agent with proven efficacy against tumors harboring specific genetic alterations (MET, ALK, ROS1).[1][2]

  • This compound is an anti-inflammatory agent targeting the MK2 pathway, with its clinical development focused on autoimmune diseases.[11]

There is no published data from clinical trials or preclinical studies evaluating this compound in the context of MET-driven cancers. Therefore, any comparison of their anti-cancer efficacy would be purely speculative.

Conclusion

Crizotinib remains a valuable therapeutic option for patients with NSCLC driven by MET exon 14 skipping mutations or MET amplification, with a well-documented efficacy and safety profile. This compound, on the other hand, operates through a distinct mechanism of action as an MK2 inhibitor and is being investigated for inflammatory conditions. Researchers and clinicians should be aware of these fundamental differences and the current lack of evidence to support the use of this compound in oncology, specifically for MET-driven cancers. Future research may explore novel applications for MK2 inhibitors in cancer therapy, but as it stands, a direct comparison with a targeted MET inhibitor like crizotinib is unfounded.

References

In Vivo Validation of Gamcemetinib's Anti-Inflammatory Effects: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An examination of the available scientific literature reveals no specific information regarding a compound named "Gamcemetinib" and its potential anti-inflammatory properties. Extensive searches of scholarly databases and biomedical literature did not yield any in vivo studies, mechanistic data, or comparative analyses for a drug with this name.

This suggests that "this compound" may be a very new or preclinical compound not yet described in published research, a developmental code name that has not been publicly disclosed, or potentially a misspelling of another therapeutic agent.

Therefore, a direct comparison guide detailing its in vivo anti-inflammatory effects, experimental protocols, and performance against other alternatives cannot be constructed at this time.

To facilitate a meaningful analysis, it is recommended to:

  • Verify the spelling of "this compound."

  • Provide any known alternative names or chemical identifiers for the compound.

  • Indicate the specific inflammatory pathways or diseases the compound is intended to target.

Once more specific information is available, a comprehensive comparison guide can be developed, including the following components as originally requested:

Proposed Structure for a Future Comparative Guide:

Introduction to the Compound
  • Mechanism of Action

  • Targeted Signaling Pathways

  • Hypothesized Anti-Inflammatory Effects

Comparative In Vivo Efficacy

This section would present quantitative data from in vivo studies in a clear, tabular format.

Table 1: Comparison of Anti-Inflammatory Efficacy in a Murine Model of Rheumatoid Arthritis

Treatment GroupDosePaw Edema Reduction (%)Pro-inflammatory Cytokine Inhibition (IL-6, TNF-α) (%)Histopathological Score Improvement
This compound X mg/kgDataDataData
Dexamethasone Y mg/kgDataDataData
Vehicle Control -DataDataData
Detailed Experimental Protocols

This section would provide a thorough description of the methodologies used in the cited in vivo studies.

Example Protocol: Collagen-Induced Arthritis (CIA) in Mice

  • Animal Model: DBA/1J mice, 8-10 weeks old.

  • Induction: Intradermal injection of bovine type II collagen emulsified in Complete Freund's Adjuvant.

  • Treatment: Oral gavage administration of this compound (X mg/kg), Dexamethasone (Y mg/kg), or vehicle control, initiated upon the onset of clinical symptoms.

  • Endpoints: Measurement of paw thickness, clinical scoring of arthritis severity, histological analysis of joint inflammation and damage, and quantification of serum cytokine levels via ELISA.

Signaling Pathways and Experimental Visualization

Diagrams generated using Graphviz would be provided to illustrate key concepts.

Diagram 1: Hypothesized Signaling Pathway of this compound

Pro-inflammatory Stimulus Pro-inflammatory Stimulus Receptor Receptor Pro-inflammatory Stimulus->Receptor Downstream Kinase Downstream Kinase Receptor->Downstream Kinase Activates This compound This compound This compound->Downstream Kinase Inhibits Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Inflammatory Gene Expression Inflammatory Gene Expression Transcription Factor->Inflammatory Gene Expression

A diagram illustrating the proposed mechanism of action for this compound in an inflammatory cascade.

Diagram 2: Experimental Workflow for In Vivo Validation

cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Model Selection Animal Model Selection Disease Induction Disease Induction Animal Model Selection->Disease Induction Grouping Grouping Disease Induction->Grouping Drug Administration Drug Administration Grouping->Drug Administration Clinical Assessment Clinical Assessment Drug Administration->Clinical Assessment Histopathology Histopathology Drug Administration->Histopathology Biomarker Analysis Biomarker Analysis Drug Administration->Biomarker Analysis

A flowchart outlining the key stages of an in vivo anti-inflammatory drug validation study.

We look forward to providing a detailed and data-driven comparison guide upon receiving the necessary information to accurately identify and research the compound of interest.

A Comparative Guide to Gamcemetinib and Other MAPK-Activated Protein Kinase 2 (MK2) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-validation of the mechanism of action of Gamcemetinib, a potent and irreversible inhibitor of MAPK-activated protein kinase 2 (MK2), by comparing its performance with alternative MK2 inhibitors. The information presented is based on publicly available experimental data to facilitate objective comparison and inform research and development decisions.

Introduction to MK2 Inhibition

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a serine/threonine kinase that plays a critical role in the inflammatory response.[1] As a downstream substrate of p38 MAPK, MK2 activation leads to the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, and is involved in cellular processes like migration and cytoskeletal remodeling.[1][2][3] Inhibition of the p38/MK2 pathway is a therapeutic strategy for a range of inflammatory diseases.[4] However, direct inhibition of p38 MAPK has been associated with toxicity.[2] Targeting MK2 directly offers a more selective approach to modulate the inflammatory cascade with a potentially improved safety profile.[2][5]

Mechanism of Action: this compound and Alternatives

This compound (CC-99677) is a potent, covalent, and irreversible inhibitor of the MK2 pathway.[6] It acts by forming a covalent bond with cysteine 140 in the ATP-binding site of MK2.[7] This guide compares this compound with two alternative MK2 inhibitors with distinct mechanisms of action:

  • PF-3644022: A potent, ATP-competitive, and reversible inhibitor of MK2.[5][8]

  • Zunsemetinib (ATI-450): An orally active and selective inhibitor of the p38α/MK2 pathway.[9][10] It targets the complex formed between p38α MAPK and MK2.[11]

Quantitative Performance Comparison

The following tables summarize the available quantitative data for this compound and its alternatives. It is important to note that the data has been aggregated from different sources and may not have been generated under identical experimental conditions.

Inhibitor Target Mechanism Biochemical IC50 (nM) Cell-based EC50 (nM) Reference
This compound MK2Covalent, Irreversible156.389[6]
PF-3644022 MK2ATP-competitive, Reversible5.2160 (TNFα production in U937 cells)[8][12]
Zunsemetinib (ATI-450) p38α-MK2 complexAllosteric, ReversibleNot ReportedNot Reported (Inhibits cytokine production)[9][10][11]

Table 1: Biochemical and Cellular Potency of MK2 Inhibitors.

Inhibitor In Vivo Model Effect Reference
PF-3644022 LPS-induced endotoxemia in ratsDose-dependent inhibition of TNF-α release (ED50 = 7.02 mg/kg)[13]
Zunsemetinib (ATI-450) Streptococcal cell wall-induced arthritis in ratsAttenuated arthritis[3]
Zunsemetinib (ATI-450) Collagen-induced arthritis in miceReduced disease incidence and severity[5]
Zunsemetinib (ATI-450) Phase 2a in Rheumatoid ArthritisDemonstrated durable clinical activity[14][15]

Table 2: In Vivo and Clinical Efficacy of MK2 Inhibitors.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

MK2_Signaling_Pathway cluster_upstream Upstream Activation cluster_MK2 MK2 Regulation cluster_downstream Downstream Effects cluster_inhibitors Points of Inhibition Stress_Stimuli Stress Stimuli (e.g., LPS, UV) p38_MAPK p38 MAPK Stress_Stimuli->p38_MAPK activates MK2 MK2 (MAPKAPK2) p38_MAPK->MK2 phosphorylates (activates) HSP27 HSP27 MK2->HSP27 phosphorylates TTP_AUF1_HuR TTP, AUF1, HuR (RNA-binding proteins) MK2->TTP_AUF1_HuR phosphorylates Cytoskeletal_Remodeling Cytoskeletal Remodeling (Cell Migration) HSP27->Cytoskeletal_Remodeling regulates Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) TTP_AUF1_HuR->Inflammatory_Cytokines stabilizes mRNA This compound This compound This compound->MK2 irreversibly inhibits PF_3644022 PF-3644022 PF_3644022->MK2 reversibly inhibits Zunsemetinib Zunsemetinib Zunsemetinib->p38_MAPK inhibits complex formation with MK2 Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays Cell_Seeding Seed cells (e.g., U937, PBMCs) Inhibitor_Treatment Pre-treat with MK2 inhibitor (this compound, PF-3644022, or Zunsemetinib) Cell_Seeding->Inhibitor_Treatment Stimulation Stimulate with LPS Inhibitor_Treatment->Stimulation TNFa_ELISA TNF-α ELISA on supernatant Stimulation->TNFa_ELISA Cell_Lysis Cell Lysis Stimulation->Cell_Lysis Western_Blot Western Blot for p-HSP27 and total HSP27 Cell_Lysis->Western_Blot

References

Safety Operating Guide

Proper Disposal of Gamcemetinib: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and compliant disposal of investigational drugs like Gamcemetinib is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste, from initial handling to final disposal. Adherence to these protocols is critical to minimize exposure risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on safety data sheets for similar compounds, the following PPE is recommended:

  • Gloves: Wear impervious gloves to prevent skin contact.

  • Protective Clothing: A lab coat or other protective clothing is necessary.[1]

  • Eye/Face Protection: Use safety glasses or a face shield to protect against splashes.[1]

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or aerosols.[1] In case of accidental exposure, follow these first aid measures:

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[1]

  • Eye Contact: Immediately flush eyes with large amounts of water for several minutes, removing contact lenses if present.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.[1]

  • Ingestion: Rinse mouth with water and seek immediate medical attention. Do not induce vomiting.[1]

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, as an investigational chemical, must be managed as hazardous waste. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[1]

Step 1: Waste Segregation and Collection

Proper segregation at the source is the foundation of safe disposal.

  • Identify Waste Streams: Categorize this compound waste into the following streams:

    • Unused/Expired Product: Pure this compound powder or solutions.

    • Contaminated Labware: Items such as pipette tips, vials, flasks, and plates that have come into direct contact with this compound.

    • Contaminated PPE: Gloves, lab coats, and other protective gear that are contaminated.

    • Aqueous Waste: Liquid waste containing dissolved this compound.

  • Use Designated Waste Containers:

    • Place solid waste (unused product, contaminated labware, and PPE) into a designated, leak-proof hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."

    • Collect aqueous waste in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.

Step 2: Labeling and Storage

Accurate labeling and safe storage are critical for regulatory compliance and preventing accidental exposure.

  • Labeling: All waste containers must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic," "Handle with Care"). While specific hazard classifications for this compound are not detailed, compounds like Gemcitabine are noted for potential reproductive toxicity.

    • The accumulation start date.

  • Storage:

    • Store waste containers in a designated, secure area that is well-ventilated and away from general laboratory traffic.[1]

    • Ensure containers are tightly closed to prevent spills or leaks.[1]

Step 3: Arranging for Disposal

Hazardous waste must be disposed of through a licensed and approved vendor.

  • Contact EHS: Notify your institution's Environmental Health and Safety department when your waste container is approaching full. They will coordinate the pickup and disposal.

  • Documentation: Maintain a detailed inventory of the waste, including the amount and date of accumulation. Your EHS department will likely provide a manifest for tracking the waste from your lab to the final disposal facility.

  • Final Disposal Method: The most common and recommended disposal method for this type of waste is incineration by a licensed hazardous waste management company.[2] This ensures the complete destruction of the active compound.

Quantitative Data Summary for Disposal

Waste TypeContainerLabeling RequirementsDisposal Method
Unused/Expired this compound Leak-proof, sealed container"Hazardous Waste," "this compound," Hazard SymbolsIncineration via approved vendor
Contaminated Labware Leak-proof, sealed container"Hazardous Waste," "this compound," Hazard SymbolsIncineration via approved vendor
Contaminated PPE Lined, designated waste bin"Hazardous Waste," "this compound," Hazard SymbolsIncineration via approved vendor
Aqueous Waste Sealed, compatible liquid waste container"Hazardous Waste," "this compound," Hazard SymbolsIncineration via approved vendor

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

GamcemetinibDisposalWorkflow start_node Start: this compound Waste Generated decision_node decision_node start_node->decision_node Categorize Waste process_node_solid Place in Labeled Solid Hazardous Waste Container decision_node->process_node_solid Solid process_node_liquid Place in Labeled Liquid Hazardous Waste Container decision_node->process_node_liquid Liquid process_node process_node waste_node waste_node end_node Final Disposal by Licensed Vendor waste_node_solid Solid Waste (this compound) process_node_solid->waste_node_solid Store Securely waste_node_liquid Aqueous Waste (this compound) process_node_liquid->waste_node_liquid Store Securely waste_node_solid->end_node Schedule EHS Pickup waste_node_liquid->end_node Schedule EHS Pickup

Caption: Workflow for this compound Waste Segregation and Disposal.

This comprehensive approach to the disposal of this compound will help ensure a safe laboratory environment and maintain compliance with all relevant regulations. Always prioritize safety and consult with your institution's EHS professionals for guidance tailored to your specific location and facilities.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.